Tebufenpyrad

Catalog No.
S544821
CAS No.
119168-77-3
M.F
C18H24ClN3O
M. Wt
333.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tebufenpyrad

CAS Number

119168-77-3

Product Name

Tebufenpyrad

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide

Molecular Formula

C18H24ClN3O

Molecular Weight

333.9 g/mol

InChI

InChI=1S/C18H24ClN3O/c1-6-14-15(19)16(22(5)21-14)17(23)20-11-12-7-9-13(10-8-12)18(2,3)4/h7-10H,6,11H2,1-5H3,(H,20,23)

InChI Key

ZZYSLNWGKKDOML-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 2.61 mg/L at 25 °C
Solubility in water = 2.61 ppm at pH 5.9, 3.21 ppm at pH 4, 2.39 ppm at pH 7, and 2.32 ppm at pH 10 /Technical product/
Solubility (mg/L at 25 °C): in hexane 255; toluene 772; dichloromethane 1044; acetone 819; methanol 818; acetonitrile 785

Synonyms

4-chloro-N-((4-(1,1-dimethylethyl)phenyl)methyl)-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide, MK239, Tebufenpyrad

Canonical SMILES

CCC1=NN(C(=C1Cl)C(=O)NCC2=CC=C(C=C2)C(C)(C)C)C

The exact mass of the compound Tebufenpyrad is 333.1608 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.79e-06 min water, 2.61 mg/l at 25 °csolubility in water = 2.61 ppm at ph 5.9, 3.21 ppm at ph 4, 2.39 ppm at ph 7, and 2.32 ppm at ph 10 /technical product/solubility (mg/l at 25 °c): in hexane 255; toluene 772; dichloromethane 1044; acetone 819; methanol 818; acetonitrile 785. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyrazole insecticide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Detailed Mode of Action and Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

Tebufenpyrad's primary molecular mechanism is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), which is a critical component of the electron transport chain [1] [2]. This inhibition halts ATP production, leading to energy depletion and cell death in target pests [1] [3].

Key Experimental Findings in Mammalian Cell Models

Research in mammalian systems reveals this compound's mechanisms and potential toxic effects at the cellular level, which are relevant for toxicological risk assessment.

  • Neurotoxicity and Mitochondrial Dysfunction: In rat dopaminergic neuronal cells (N27 cells), this compound exposure induced dose-dependent cell death (EC₅₀ of 3.98 μM) [3]. The treatment rapidly suppressed the mitochondrial oxygen consumption rate (OCR), decreased ATP-linked respiration, and reduced overall respiratory capacity, paralleling the effects of rotenone, a known complex I inhibitor [3]. This was accompanied by oxidative stress, including increased reactive oxygen species (ROS) generation and damage to mitochondrial enzymes [3].

  • Reproductive Toxicity: A study on porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells demonstrated that this compound disrupts processes critical for embryo implantation [4]. The compound induced:

    • Cell cycle arrest at the G0/G1 phase.
    • Disruption of intracellular calcium (Ca²⁺) homeostasis.
    • Activation of mitogen-activated protein kinase (MAPK) signaling pathways (ERK1/2, JNK, p38), which play roles in stress response, apoptosis, and proliferation.
    • Inhibition of cell migration, a key process in implantation, and altered expression of pregnancy-related genes [4].

The diagram below illustrates the key signaling pathways and cellular processes disrupted by this compound, as identified in the in vitro studies on porcine cells:

Cellular pathways impacted by this compound exposure

Experimental Protocol for Assessing Mitochondrial Function

The Seahorse XF Analyzer is a key tool for measuring the impact of compounds like this compound on cellular bioenergetics. Below is a generalized workflow based on the cited research [3]:

General workflow for mitochondrial function assay

Environmental Fate and Regulatory Status

Understanding the persistence and regulatory approval of this compound is crucial for a comprehensive technical overview.

Property Value / Status Notes
Water Solubility (pH 7, 20°C) 2.39 mg/L [5] Low solubility
Octanol-Water Partition Coefficient (Log P) 4.93 [5] High lipophilicity
EU Approval Status Approved until 31/01/2027 [5] Candidate for substitution due to PBT (Persistent, Bioaccumulative, Toxic) criteria [5]
US Approval Status Registered for use, including on ornamental plants in commercial greenhouses [1]

| Dissipation Half-Life (Example Crops) | 3.0–4.2 days in Angelica leaves [6] 3.8–4.2 days in Aster scaber [7] | Moderately persistent; varies by crop and environment |

This compound is detected in various environmental samples, including rivers (up to 0.337 mg/L) and agricultural commodities like chili peppers (0.186 mg/kg) [4].

References

Tebufenpyrad toxicity LD50 values

Author: Smolecule Technical Support Team. Date: February 2026

Mammalian Toxicity (LD50)

The following table summarizes the acute oral and dermal LD50 values for tebufenpyrad in laboratory mammals, which indicate its toxicity following a single exposure [1].

Species Sex Route of Exposure LD50 Value Toxicity Category
Rat Male Oral 595 mg/kg Moderate Toxicity
Rat Female Oral 997 mg/kg Moderate Toxicity
Mouse Male Oral 224 mg/kg Moderate Toxicity
Mouse Female Oral 210 mg/kg Moderate Toxicity
Rat Not Specified Dermal >2000 mg/kg Low Toxicity

Aquatic Toxicity

Research on early life stages of European sea bass (Dicentrarchus labrax) demonstrates that this compound is both toxic and teratogenic to aquatic organisms [2].

Life Stage Endpoint Value (ppm)
Embryo LC50 (96-hour) 43.96 ppm
Larvae LC50 (96-hour) 25.67 ppm

The study observed malformations including pericardial edema, yolk sac edema, and spinal deformities (lordosis, kyphosis), with the rate of malformations increasing with concentration [2].

Experimental Protocols for Toxicity Assessment

The following diagram and table outline a standard laboratory bioassay method used to evaluate the contact toxicity of pesticides to mites and bees, as applied in recent research [3].

G Start Start: Prepare Test Substance A Dissolve active ingredient in solvent (e.g., Acetone) Start->A B Apply solution to inner surface of glass vial A->B C Evaporate solvent to create a dry residue coating B->C D Introduce test organisms (Varroa mites or honey bees) C->D E Seal vials and incubate under controlled conditions D->E F Record mortality at 4, 24, and 48 hours E->F End Analyze data to calculate LC50/LD50 F->End

Experimental workflow for contact toxicity bioassay.

Step Protocol Detail Description & Purpose
1. Preparation Test Compound Dilution Active ingredients are dissolved in a solvent like acetone to create a stock solution, which is then serially diluted to test different concentrations [3].
2. Exposure Surface Contact (Glass Vial Bioassay) The inner surface of glass vials is coated with the test solution. The solvent is allowed to evaporate, leaving a dry residue. Adult mites or bees are then introduced into the vials [3].
3. Control Groups Solvent & Reference Controls Vials treated with solvent alone (e.g., acetone) serve as a negative control. A death control (e.g., a high dose of amitraz for mites) verifies test organism sensitivity [3].
4. Incubation Environmental Conditions Sealed vials are kept in darkness at standard laboratory temperature and humidity (e.g., 25-27°C, 60-65% RH) to prevent stress from variable conditions [3].
5. Data Collection Mortality Assessment Mortality is recorded at set intervals (e.g., 4, 24, and 48 hours). An organism is typically considered dead if it shows no movement after gentle prodding [3].

Mechanism of Action

This compound's primary mode of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain [1]. This disruption halts ATP production, ultimately leading to cellular death and the death of the target pest [1].

Consequences of Exposure

  • Human Health: Occupational exposure during manufacturing or application in greenhouses is the primary concern, with potential routes being inhalation and dermal contact [1]. Although some evidence suggests a potential link to cancer and adverse effects on dopaminergic neurons, conclusive human data is lacking [1].
  • Ecological Impact: this compound is toxic to fish, and its use can lead to the development of resistance in target mite populations [1] [2].

References

Tebufenpyrad Biotransformation and Metabolite Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary biotransformation pathways and metabolites of Tebufenpyrad identified in scientific studies.

Biotransformation Pathway Metabolites Formed Key Enzymes / Systems Involved Experimental Model
Hydroxylation (Primary Phase I) Hydroxylated forms at the ethyl group and tert-butyl group [1]. Cytochrome P450 (CYP) enzymes [2]. Human hepatic cells (HepaRG, PHHs), rodent studies [2] [1].
Further Oxidation Carboxylic acid derivatives from the oxidized ethyl and tert-butyl groups [1]. Dehydrogenases [1]. Rodent studies (in vivo) [1].
Conjugation (Phase II) Sulfate conjugates of the carboxylic acid metabolites [1]. Sulfotransferases (SULTs) [1]. Rodent studies; pathways showed sex-dependent differences [1].

Detailed Experimental Protocols

To support your own research, here are the detailed methodologies from key studies on this compound metabolism and toxicity.

Multi-omics Investigation in Human Hepatic Cells [2]

This study used a multi-omics approach to investigate the fate and effects of this compound in human liver cells.

  • Cell Culture: Human hepatic HepaRG cells were cultured and differentiated following established protocols. Primary Human Hepatocytes (PHHs) and Primary Rat Hepatocytes (PRHs) were used for cross-species comparison.
  • Chemical Treatment: Cells were treated with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for kinetic and dose-response studies. A minimum of three independent experiments were performed.
  • Sample Preparation:
    • Metabolomics: Both cell culture media and cell lysates were analyzed. Metabolites were extracted using ice-cold methanol and prepared for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
    • Proteomics: Cell lysates were digested with trypsin, and the resulting peptides were analyzed using the same LC-HRMS platform.
  • Instrumental Analysis: Analysis was performed using a Q-Exactive Plus Orbitrap mass spectrometer coupled to a UHPLC system. Data were acquired in full-scan and data-dependent MS/MS modes for both metabolomic and proteomic profiling.
  • Data Processing: Raw data were processed with Compound Discoverer and Proteome Discoverer software for metabolite and protein identification, respectively. Pathway analysis was conducted using databases like KEGG and MetaboAnalyst.
Cytotoxicity and Cell Cycle Analysis in Porcine Cells [3]

This study examined the biochemical effects of this compound on reproductive cell lines.

  • Cell Culture: Porcine trophectoderm (pTr) and porcine luminal epithelial (pLE) cells were cultured in standard conditions.
  • Viability and Proliferation Assays: Cells were treated with this compound (0, 1, 5, 10, 25, 50 µM) for 24-72 hours.
    • Cell Viability: Measured using MTT assay.
    • Cell Proliferation: Assessed via BrdU incorporation assay.
  • Apoptosis Assay: Apoptotic cells were detected using annexin V/propidium iodide (PI) staining followed by flow cytometry.
  • Cell Cycle Analysis: Cells were fixed, stained with PI, and analyzed by flow cytometry to determine DNA content and cell cycle phase distribution.
  • Intracellular Calcium Measurement: Cells were loaded with Fluo-4 AM dye, and fluorescence was measured using a microplate reader to monitor changes in cytosolic and mitochondrial calcium levels.
  • Western Blotting: Protein expression related to MAPK signaling pathways and cell cycle regulation was analyzed.

Metabolic Pathway and Cellular Impact

The following diagram illustrates the primary biotransformation pathway of this compound and its key cellular consequences, integrating information from the referenced studies.

tebufenpyrad_pathway cluster_phase1 Phase I Biotransformation cluster_phase2 Phase II Conjugation cluster_tox Cellular Consequences Start This compound Parent Compound Hydroxylation Hydroxylation (mainly by CYP enzymes) Start->Hydroxylation CI Inhibition of Mitochondrial Complex I Start->CI Metabolite1 Hydroxylated Metabolites Hydroxylation->Metabolite1 Oxidation Further Oxidation Metabolite2 Carboxylic Acid Metabolites Oxidation->Metabolite2 Metabolite1->Oxidation Conjugation Conjugation (e.g., Sulfation) Metabolite2->Conjugation Metabolite3 Sulfate Conjugates (Excreted) Conjugation->Metabolite3 ROS ↑ ROS Production CI->ROS MitoDys Mitochondrial Dysfunction ROS->MitoDys Apop Apoptosis & Cell Death MitoDys->Apop Ca Disrupted Calcium Homeostasis MitoDys->Ca Cycle Cell Cycle Arrest (G1 Phase) Ca->Cycle

Summary of this compound's metabolism and cellular toxicity pathways.

Toxicological Implications of Biotransformation

The biotransformation of this compound is closely linked to its mechanism of toxicity, with several critical implications:

  • Bioactivation vs. Detoxification: While conjugation reactions generally facilitate excretion, some oxidative metabolites may contribute to the compound's overall toxicity by enhancing its ability to disrupt mitochondrial function [2]. The parent compound itself is a potent mitochondrial complex I inhibitor [1].
  • Mechanism of Toxicity: The primary mechanism is the inhibition of mitochondrial respiratory chain Complex I [2] [1]. This inhibition leads to:
    • A blockade of oxidative phosphorylation, reducing ATP production [1].
    • Increased production of Reactive Oxygen Species (ROS), causing oxidative stress [2] [3].
    • Mitochondrial damage and dysfunction, which can trigger apoptosis (programmed cell death) [2] [3].
  • Cellular and Organ Effects: Consequences extend to:
    • Disruption of calcium homeostasis in the cytosol and mitochondria [3].
    • Cell cycle arrest, particularly in the G1 phase, inhibiting cell proliferation [3].
    • In the liver, these effects can manifest as hepatotoxicity, as observed in long-term studies [2].
  • Species and Sex Differences: Rodent studies indicate significant differences in metabolite profiles and sensitivity between males and females, potentially linked to variations in CYP enzyme expression and conjugation pathways [1]. Human hepatic cells (HepaRG, PHHs) were also found to be more sensitive to this compound than rat hepatocytes, highlighting the importance of model selection for human risk assessment [2].

References

Comprehensive Toxicity Profile of Tebufenpyrad

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key mammalian toxicity findings for tebufenpyrad from in vitro and in vivo studies.

Toxicity Aspect Experimental Model Key Findings/Effects Quantitative Data (Dose/Concentration)

| Acute Neurotoxicity & Mitochondrial Dysfunction | Rat dopaminergic neuronal cells (N27) | • Induced cell death • Inhibited mitochondrial complex I • Increased ROS generation • Reduced mitochondrial oxygen consumption rate (OCR) • Decreased cellular ATP levels • Caused mitochondrial fragmentation | • EC₅₀: 3.98 μM (cell death) [1] • Significant effects at 3 μM [1] | | Reproductive Toxicity | Porcine trophectoderm & luminal epithelial cells | • Reduced cell viability & antiproliferative effects • Induced G1 phase cell cycle arrest • Triggered apoptosis & ROS production • Disrupted cytosolic & mitochondrial calcium homeostasis • Impaired cell migration • Altered pregnancy-related gene expression | • Effects observed at tested concentrations (specific values not provided) [2] | | Chronic Toxicity & Carcinogenicity (Database Profile) | U.S. EPA ToxRefDB (Rodent chronic/cancer studies) | • Classified as causing tissue-specific pathological lesions • Identified as a high-risk chemical for progression to cancer pathologies | • Pathology observed in >90% of chemicals in liver, kidney, thyroid, lung, testis, spleen [3] • 167 of 310 chemicals caused cancer-related pathologies [3] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon key findings, the methodologies from pivotal studies are detailed below.

Assessing Mitochondrial Dysfunction and Oxidative Stress

This protocol is adapted from studies on rat dopaminergic neuronal (N27) cells [1].

  • Cell Culture: Maintain rat N27 cells in RPMI 1640 medium, supplemented with 10% FBS, 2 mM L-glutamine, and penicillin/streptomycin. Culture at 37°C in a humidified 5% CO₂ atmosphere. Perform treatments at 65-70% confluency.
  • Treatment Paradigm: Dissolve this compound in DMSO and treat cells in serum-free media for up to 3 hours. Include controls (vehicle alone) and positive controls (e.g., 1 μM rotenone).
  • Cell Viability Assay (MTS): Plate cells at 0.8 × 10⁴ cells/well in a 96-well plate. After treatment, add MTS reagent and incubate for 45 minutes at 37°C. Dissolve formazan crystals with DMSO and measure absorbance at 490 nm, with a reference at 670 nm to eliminate background.
  • Cytotoxicity Assay (SYTOX Green): Use Sytox Green nucleic acid stain, which only penetrates dead cells with compromised plasma membranes. Quantify fluorescence to determine the rate of cell death.
  • Reactive Oxygen Species (ROS) Measurement: Load cells with 5-(and-6)-chloromethyl-2′,7′-dichlorodihydrofluorescein diacetate (CM-H₂DCFDA) fluorescent probe. After treatment with this compound, measure fluorescence to indicate intracellular ROS levels. Hydrogen peroxide (100 μM, 45 min) can serve as a positive control.
  • Bioenergetic Profiling (Seahorse XF96 Analyzer): Measure the Oxygen Consumption Rate (OCR) in real-time. Use modulators: oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and antimycin A (Complex III inhibitor). This allows calculation of basal respiration, ATP-linked respiration, and maximal respiratory capacity.
  • ATP Measurement: Use the Cell Titer Glo Luminescent Cell Viability assay, which quantifies ATP present in metabolically active cells.
  • Mitochondrial Morphology (Confocal Imaging): Stain cells with MitoTracker Red CMXROS after treatment. Use confocal fluorescence imaging followed by morphometric image analysis to quantify changes in mitochondrial length and circularity.
Investigating Reproductive Toxicity and Cell Cycle Disruption

This protocol is based on the study using porcine reproductive cell lines [2].

  • Cell Culture and Treatment: Use porcine trophectoderm and luminal epithelial cells. Treat with this compound and assess its impact on viability, proliferation, and function.
  • Cell Viability and Proliferation: Employ standard assays (e.g., MTT, Muse Count & Viability Kit) to determine antiproliferative effects and viability reduction.
  • Apoptosis and Cell Cycle Analysis: Use flow cytometry to analyze Annexin V/7-AAD staining for apoptosis and propidium iodide staining for cell cycle phase distribution (e.g., G1 arrest).
  • Intracellular Calcium Imaging: Use fluorescent calcium indicators (e.g., Fluo-4 AM) to measure disruptions in calcium homeostasis in the cytosol and mitochondria.
  • Reactive Oxygen Species (ROS) Detection: Measure excessive ROS production using fluorescent probes like CM-H₂DCFDA.
  • Western Blotting: Analyze the alteration of MAPK signaling pathways (e.g., ERK, JNK, p38) and expression of pregnancy-related genes following this compound treatment.
  • Migration Assay: Conduct a wound-healing or transwell assay to evaluate the impairment of cell migration capacity.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is inhibiting mitochondrial Complex I, which triggers a cascade of cellular dysfunctions. The diagram below illustrates this key neurotoxic mechanism.

G This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction (Complex I Inhibition) This compound->Mitochondrial_Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS ATP_Depletion ATP Depletion Mitochondrial_Dysfunction->ATP_Depletion Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Calcium_Disruption Calcium Homeostasis Disruption ROS->Calcium_Disruption Fragmentation Mitochondrial Fragmentation ROS->Fragmentation Oxidative_Damage->Calcium_Disruption Apoptosis Apoptosis & Cell Death Oxidative_Damage->Apoptosis ATP_Depletion->Calcium_Disruption ATP_Depletion->Fragmentation Calcium_Disruption->Apoptosis Fragmentation->Apoptosis

Mechanism of this compound-Induced Neurotoxicity: The compound inhibits mitochondrial Complex I, leading to ROS overproduction and ATP depletion. These primary defects converge to disrupt calcium signaling and cause mitochondrial fragmentation, ultimately triggering apoptotic cell death.

Regulatory Status and Physicochemical Properties

Understanding the compound's regulatory and physical profile is crucial for a holistic risk assessment.

Property Detail
Pesticide Type Acaricide; Insecticide (Pyrazole class) [4]
Mode of Action Mitochondrial complex I electron transport inhibitor (IRAC Group 21A) [4]
EU Approval Status Approved until 31/01/2027; Candidate for Substitution (CfS) due to PBT (Persistent, Bioaccumulative, Toxic) criteria [4]
Water Solubility 2.39 mg/L (at 20 °C, pH 7) [4]
Log P (Octanol-Water) 4.93 (Indicates high lipophilicity and potential for bioaccumulation) [4]

Risk Assessment and Conclusion

For drug development professionals and toxicologists, the following points are critical:

  • Mechanistic Insights: this compound is a potent mitochondrial toxicant. Its inhibition of Complex I is a key molecular initiating event, leading to a well-defined adverse outcome pathway (AOP) involving oxidative stress, bioenergetic failure, and cell death, particularly in vulnerable cells like neurons [1] and reproductive tissues [2].
  • Regulatory Considerations: Its status as a Candidate for Substitution in the EU and its profile in the U.S. EPA ToxRefDB underscore its high-hazard potential [3] [4]. This classification is primarily driven by its PBT properties and observed carcinogenic potential in rodents.
  • Exposure and Risk Management: While dietary exposure from residues on crops like apples and strawberries is estimated to be below acute toxicological reference values, its high lipophilicity (Log P > 4) warrants caution for long-term bioaccumulation potential [4] [5]. Adherence to pre-harvest intervals (PHI) and maximum residue limits (MRLs) is essential to manage consumer risk [6] [7].

References

Environmental Fate & Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

This table summarizes core data on tebufenpyrad's behavior and potential for environmental impact, based on regulatory and experimental data [1].

Parameter Value Conditions / Notes Implication / Significance
Water Solubility 2.39 mg/L 20°C, pH 7 [1] Low solubility; potential for adsorption to soil and sediment.
Octanol-Water Partition Coefficient (Log KOW) 4.93 [1] High High potential for bioaccumulation in aquatic organisms.
Soil Half-Life (DT50) 19.5 days (Lab), 13 days (Field) [1] Aerobic conditions Moderately persistent in the environment.
Toxicity to Aquatic Organisms
- Daphnia magna (EC50) 0.078 mg/L [1] 48-hour Highly toxic to aquatic invertebrates.
- Rainbow trout (LC50) 0.11 mg/L [1] 96-hour Highly toxic to fish.
- Freshwater Shrimp (NOEC) 0.67 µg/L [2] Neocaridina palmata, 21-day study Adverse population-level effects observed at very low concentrations.

Ecological Impact & Experimental Findings

Research highlights specific risks, particularly to freshwater ecosystems:

  • Impacts on Aquatic Community Structure: A 2022 microcosm study demonstrated that a single application of this compound altered entire freshwater ecosystems [2].
    • Population Suppression: Shrimp (Neocaridina palmata) and the macrophyte Ceratophyllum demersum were significantly suppressed.
    • Population Stimulation: In contrast, snail (Physa fontinalis) populations were stimulated, likely due to reduced competition and predation.
    • Water Quality Deterioration: The pesticide negatively affected key water quality indicators, leading to increased levels of PO₄³⁻, NH₄⁺, and electrical conductivity, suggesting a shift toward eutrophication [2].
  • Crop Residue Dissipation: Field studies on Aster scaber showed that this compound dissipates with a biological half-life of 3.8 to 4.2 days [3]. This data is crucial for determining the safe pre-harvest interval to ensure residue levels at harvest are below the Maximum Residue Limit (MRL).

Detailed Experimental Protocols

Here are the methodologies from key studies on residue analysis in crops and ecotoxicology in aquatic systems.

Protocol for Determining Pesticide Residues in Crops (Aster scaber)

This method, based on a 2023 study, uses LC-MS/MS for high-sensitivity analysis [3].

  • Field Experiment Design:
    • Application: Commercial this compound formulation (10% emulsifiable concentrate) was applied at the recommended dose using a backpack sprayer in two geographically separate greenhouses [3].
    • Sampling: Samples of Aster scaber were collected at 0, 1, 3, 5, 7, and 10 days after application. Samples were immediately transported on ice, homogenized with dry ice, and stored at -20°C until analysis [3].
  • Sample Extraction and Clean-up (QuEChERS Method):
    • Extraction: A 10 g homogenized sample was shaken vigorously for 30 minutes with 10 mL of acetonitrile [3].
    • Phase Separation: The extract was added to a partitioning kit containing 4 g MgSO₄ and 1 g NaCl, shaken, and then centrifuged at 4000× g for 10 minutes [3].
    • Analysis: The supernatant was diluted with acetonitrile and transferred to a vial for LC-MS/MS analysis [3].
  • Instrumental Analysis (LC-MS/MS):
    • Apparatus: Liquid chromatography coupled with tandem mass spectrometry.
    • Calibration: Matrix-matched standard solutions (ranging from 0.025 to 5.0 mg/L) were used to create a calibration curve. The method was validated with recovery rates ranging from 82.0% to 115.9% [3].

The workflow for this protocol is as follows:

G Start Field Application & Sampling A Sample Homogenization (with dry ice) Start->A B QuEChERS Extraction: 10g sample + 10mL acetonitrile A->B C Partitioning: Add MgSO₄ & NaCl, shake, centrifuge B->C D Prepare Extract: Collect supernatant, dilute C->D E LC-MS/MS Analysis D->E F Data Analysis: Calculate half-life & PHRL E->F

Protocol for Assessing Aquatic Community-Level Effects

This 2022 study used indoor microcosms to replicate freshwater environments and assess complex interactions [2].

  • Microcosm Setup:
    • Test System: Indoor microcosms containing water, sediment, and a standardized community of organisms, including shrimp (Neocaridina palmata), snails (Physa fontinalis), macrophytes (Ceratophyllum demersum), and plankton [2].
    • Application: A single application of this compound was introduced to the water column to simulate spray drift or runoff contamination [2].
  • Endpoint Measurements:
    • Population Dynamics: Abundance of key species (shrimp, snails, etc.) was monitored over 21 days to determine NOEC and LOEC values [2].
    • Biomarker Analysis: Chitobiase activity in shrimp was measured as a biomarker for molting disruption, using antibody-based correction for interference from snails [2].
    • Bacterial Community Analysis: Planktonic bacteria were analyzed using Illumina MiSeq sequencing to observe shifts in functional flora (e.g., nitrate reducers, cellulolysis bacteria) [2].
    • Water Quality: Parameters like pH, dissolved oxygen (DO), NO₃⁻, NO₂⁻, PO₄³⁻, and NH₄⁺ were regularly measured [2].
  • Data Analysis:
    • Statistical Methods: Principal Response Curve (PRC) and Principal Component Analysis (PCA) were used to evaluate the overall treatment effects on the entire community structure over time [2].

The conceptual framework for this ecotoxicological assessment is shown below:

G Pesticide This compound Exposure A1 Direct Toxic Effects Pesticide->A1 A2 Indirect Ecological Effects Pesticide->A2 B1 Population Level: - Shrimp ↓ - Snails ↑ A1->B1 B2 Community Level: - Altered species interactions - Changed food web A2->B2 B3 Ecosystem Function: - Bacterial flora shifts - Water quality deterioration A2->B3

Limitations and Knowledge Gaps

Based on the search results, the following areas have limited publicly available data and warrant further investigation:

  • Human Health Risk Assessment: Detailed toxicological data and specific points of departure (PODs) for human health risk characterization were not available in the search results.
  • Comprehensive Regulatory EIA Process: While the core environmental fate data is present, a full, structured Environmental Impact Assessment report for a specific project involving this compound was not found.
  • Soil Ecosystem Studies: The available information primarily focuses on aquatic ecosystems. The impact on soil microorganisms and invertebrates is less documented.

References

Comprehensive Analytical Guide: Tebufenpyrad Residue Analysis via HPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Tebufenpyrad is a pyrazole-based acaricide and insecticide that functions as a mitochondrial electron transport inhibitor (METI), widely used in agricultural production for controlling mites and various insect pests. The compound's chemical structure features a pyrazol-5-carboxamide moiety, which contributes to its biological activity and analytical properties. With increasing regulatory scrutiny and food safety concerns, accurate and sensitive methods for detecting this compound residues in food commodities and environmental samples have become essential for compliance with Maximum Residue Limits (MRLs) established by regulatory bodies worldwide.

The analysis of pesticide residues in complex matrices presents significant challenges due to the need for selective detection at trace levels (typically μg/kg) amidst potentially interfering compounds. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard technique for this compound determination, offering the specificity, sensitivity, and throughput required for modern residue analysis. This application note provides detailed protocols for this compound residue analysis using HPLC-MS/MS, including sample preparation, chromatographic separation, mass spectrometric detection, and method validation based on current scientific literature and regulatory guidelines.

Analytical Principles and Method Selection

Chromatographic Separation Mechanisms

Reverse-phase chromatography represents the most widely employed separation mechanism for this compound analysis, utilizing C18 stationary phases with particle sizes typically ranging from 1.7-2.7 μm for optimal efficiency. The compound's moderate hydrophobicity (log P ~ 4.5) makes it well-suited for separation using aqueous-organic mobile phase systems. The typical mobile phase consists of water and acetonitrile, both modified with volatile additives such as formic acid (0.1%) or ammonium formate (5-10 mM) to enhance ionization efficiency and chromatographic performance. Under these conditions, this compound typically elutes with retention times between 5-10 minutes, depending on the specific gradient profile and column dimensions employed.

The selection of chromatographic conditions must balance resolution, analysis time, and matrix effects. Shorter columns (50-100 mm) with sub-2μm particles provide rapid analysis but may exhibit increased matrix effects, while longer columns (100-150 mm) offer improved separation at the expense of longer run times and higher backpressures. Matrix effects, particularly ionization suppression or enhancement in the mass spectrometer source, represent a significant challenge in this compound analysis and must be carefully evaluated during method development.

Mass Spectrometric Detection

This compound contains ionizable functional groups that facilitate efficient ionization under both electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) conditions. ESI in positive mode typically provides superior sensitivity for this compound, generating predominant protonated molecules [M+H]+ at m/z 334. The compound fragments in a characteristic pattern when subjected to collision-induced dissociation (CID), producing product ions that enable selective multiple reaction monitoring (MRM) transitions.

Table 1: Characteristic MRM Transitions for this compound

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Application
334.0 145.0 25-35 Quantification
334.0 117.0 35-45 Confirmation
334.0 277.0 15-25 Supplementary

The most abundant transition (typically m/z 334→145) is generally used for quantification, while secondary transitions (e.g., m/z 334→117) provide confirmation, with ion ratios serving as identification criteria according to SANTE/11813/2017 guidelines. Instrument parameters, including source temperature, desolvation gas flow, and collision cell pressure, must be optimized for each specific instrument platform to maximize sensitivity and reproducibility.

Experimental Protocols

Sample Preparation: QuEChERS Methodology

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach represents the most widely employed sample preparation technique for this compound residue analysis in plant matrices [1] [2]. The method provides excellent recovery with minimal steps and has been validated across numerous commodity groups.

3.1.1 Reagents and Materials
  • Acetonitrile (HPLC grade)
  • Ethyl acetate (HPLC grade) as alternative extraction solvent [1]
  • Anhydrous magnesium sulfate (MgSO₄)
  • Sodium chloride (NaCl)
  • Sodium citrate tribasic dihydrate (C₆H₅Na₃O₇·2H₂O)
  • Sodium hydrogencitrate sesquihydrate (C₆H₆Na₂O₇·1.5H₂O)
  • Primary Secondary Amine (PSA) bonded silica (40 μm, 60 Å)
  • C18 end-capped (40 μm, 60 Å)
  • Graphitized carbon black (GCB)
3.1.2 Extraction Procedure
  • Homogenization: Process representative sample using a high-speed blender with dry ice if necessary to maintain stability [3].
  • Weighing: Transfer 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.
  • Hydration: For dry samples (<80% moisture), add 10 mL of water and vortex for 30 seconds.
  • Extraction: Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
  • Salting out: Add extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogencitrate) immediately and shake vigorously for 1 minute.
  • Centrifugation: Centrifuge at ≥4000× g for 5 minutes at room temperature.
  • Collection: Collect the upper acetonitrile layer for the cleanup step.
3.1.3 Cleanup Procedure (d-SPE)
  • Transfer: Aliquot 1 mL of the acetonitrile extract into a 2-mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA.
  • Additional sorbents: For pigmented matrices, add 7.5 mg of GCB; for fatty matrices, add 25 mg of C18.
  • Vortexing: Shake vigorously for 30 seconds.
  • Centrifugation: Centrifuge at ≥4000× g for 5 minutes.
  • Filtration: Transfer the supernatant to an autosampler vial for analysis.
HPLC-MS/MS Analysis
3.2.1 Chromatographic Conditions
  • Column: C18 (100 mm × 2.1 mm, 1.7-2.7 μm)
  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Program: 0 min (20% B), 1 min (20% B), 8 min (95% B), 10 min (95% B), 10.1 min (20% B), 13 min (20% B)
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Column Temperature: 40°C
  • Autosampler Temperature: 10°C
3.2.2 Mass Spectrometric Conditions
  • Ionization Source: ESI positive mode
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Desolvation Gas Flow: 1000 L/h
  • Cone Gas Flow: 150 L/h
  • Collision Gas Flow: 0.15 mL/min
  • Nebulizer Gas: 7.0 bar
  • Capillary Voltage: 3.5 kV
  • MRM Transitions: As specified in Table 1
  • Dwell Time: 20-50 ms per transition

Method Validation

Method validation for this compound residue analysis should follow established guidelines such as SANTE/11813/2017 [2]. The key validation parameters include:

Table 2: Method Validation Parameters for this compound Analysis

Parameter Acceptance Criteria Reported Performance
Linearity r² ≥ 0.99 0.999 or higher [4]
LOQ ≤ MRL or 0.01 mg/kg 0.01-0.033 mg/kg [1] [4]
Accuracy (Recovery) 70-120% 80.76-115.9% [1] [3]
Precision (RSD) ≤ 20% <5-20% [1] [4]
Matrix Effects Documented 19.38% (mild) [5]

The limit of quantification (LOQ) for this compound typically ranges between 0.01-0.033 mg/kg depending on the matrix and instrumentation [1] [4]. Recovery rates should be evaluated at least at three fortification levels (LOQ, 10×LOQ, and 50×LOQ or at the MRL) with a minimum of five replicates per level. Matrix effects are quantified by comparing the analyte response in matrix-matched standards to those in pure solvent, with matrix-matched calibration recommended for quantification to compensate for suppression or enhancement effects [4].

Applications and Case Studies

Regulatory Compliance Monitoring

The validated HPLC-MS/MS method has been successfully applied to monitor this compound residues in various agricultural commodities to ensure compliance with established MRLs. Recent regulatory assessments have confirmed the suitability of this approach for monitoring programs. Following the Article 12 MRL review for this compound, the European Food Safety Authority (EFSA) confirmed that data gaps regarding analytical methods for animal commodities have been satisfactorily addressed [6] [7]. The existing MRLs for various commodities have been revised based on new residue trials, with the updated consumer risk assessment indicating no intake concerns for chronic or acute exposure [6].

Dissipation Kinetics and Pre-Harvest Intervals

HPLC-MS/MS analysis enables the study of this compound dissipation patterns in crops, providing crucial data for establishing appropriate pre-harvest intervals (PHI). Studies have demonstrated that this compound residues follow first-order kinetics with biological half-lives ranging from 3.0-4.2 days in various matrices including perilla leaves, Aster scaber, and angelica leaves [1] [3] [4]. This information supports the establishment of Pre-Harvest Residue Limits (PHRLs) to prevent MRL exceedances during export and distribution. Research has shown that this compound residues typically decline to levels below established MRLs within 10-14 days after application when used according to recommended dosage conditions [1] [3].

Troubleshooting and Best Practices

Common Issues and Solutions
  • Signal Suppression: Significant matrix effects observed in complex matrices can be mitigated by effective cleanup (PSA/C18/GCB), dilution of extracts, or improved chromatographic separation.
  • Carryover: Implement thorough needle and injector washing steps with strong solvent mixtures (acetonitrile:methanol, 50:50, v/v).
  • Retention Time Shifts: Ensure consistent mobile phase preparation and adequate column conditioning; use column thermostatting for improved reproducibility.
  • Decreased Sensitivity: Check ion source cleanliness, nebulizer performance, and mass calibration; consider replacement of worn components.
Quality Control Measures

Implement a comprehensive quality control system including:

  • Procedural blanks with each batch to monitor contamination
  • Matrix-matched calibration standards for quantification
  • Quality control samples (fortified at low, medium, and high concentrations) with each analytical batch
  • Continual calibration verification every 10-12 injections
  • Participation in proficiency testing schemes when available

Conclusion

HPLC-MS/MS analysis coupled with QuEChERS sample preparation provides a robust, sensitive, and selective method for the determination of this compound residues in agricultural commodities. The method meets regulatory requirements for monitoring programs with demonstrated performance characteristics including low limits of quantification (0.01 mg/kg), excellent accuracy (80.76-115.9% recovery), and appropriate precision (RSD < 20%). The detailed protocols presented in this application note enable laboratories to implement reliable this compound residue analysis, supporting food safety monitoring and regulatory compliance efforts worldwide.

Workflow Diagram

G SamplePreparation Sample Preparation Homogenization Homogenize Sample (10.0 ± 0.1 g) SamplePreparation->Homogenization Hydration Hydration (Add 10 mL water if dry) Homogenization->Hydration Extraction Extraction (10 mL acetonitrile) Hydration->Extraction Partitioning Partitioning (4g MgSO₄ + 1g NaCl + 1g Na₃Citr + 0.5g Na₂HCitr) Extraction->Partitioning Centrifugation1 Centrifugation (≥4000×g, 5 min) Partitioning->Centrifugation1 Cleanup d-SPE Cleanup (150mg MgSO₄ + 25mg PSA) Centrifugation1->Cleanup Centrifugation2 Centrifugation (≥4000×g, 5 min) Cleanup->Centrifugation2 Analysis HPLC-MS/MS Analysis Centrifugation2->Analysis Chromatography Chromatographic Separation C18 column, 0.3 mL/min Water/Acetonitrile + 0.1% formic acid Analysis->Chromatography MSDetection MS/MS Detection ESI+, MRM: m/z 334→145 (quant) m/z 334→117 (confirm) Chromatography->MSDetection DataAnalysis Data Analysis Matrix-matched calibration LOQ: 0.01 mg/kg MSDetection->DataAnalysis

References

analytical method validation for Tebufenpyrad residues

Author: Smolecule Technical Support Team. Date: February 2026

Method Validation Parameters & Criteria

For a method to be considered valid, it must meet predefined performance criteria across several parameters. The following table summarizes the key criteria based on current guidelines for pesticide residue analysis, such as the SANTE guidelines [1].

Validation Parameter Acceptance Criterion Experimental Brief
Retention Time (RT) Tolerance ± 0.1 min (absolute) or ± 1% (relative to internal standard) [1] Compare RT of analyte in sample vs. standard.
Linearity Correlation coefficient (r) ≥ 0.99 [2] Analyze calibration standards across concentration range (e.g., LOQ to 200%) [3].
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 20% (at LOQ level) [2] Analyze at least 5 fortified sample replicates at one concentration.
Precision (Intermediate Precision) RSD ≤ 20% (at LOQ level) between different days/analysts [2] Repeat precision study on a different day with a different analyst.
Accuracy (Recovery) Typically 70-120% [2] Fortify blank matrix with analyte at multiple levels (e.g., 0.1, 1, 5, 20 ng/mL) and analyze [2].
Limit of Quantification (LOQ) Sufficiently low to verify compliance with MRL; S/N ≥ 10 [3] [2] Fortify at decreasing concentrations to determine the lowest level meeting precision/accuracy criteria.
Selectivity/Specificity No interfering peaks at analyte RT in blank control [4] Analyze independent blank matrix samples to check for interferences.
Ion Ratio Tolerance ± 30% relative (comparing sample to standard) [1] For LC/GC-MS/MS, monitor at least two transitions (one quantifier, one qualifier).

Detailed Experimental Protocols

Protocol 1: Accuracy (Recovery) and Precision Assessment

This protocol evaluates the method's ability to accurately recover the analyte from the sample matrix and the consistency of the results.

  • Preparation of Fortified Samples: Use a certified blank control matrix.
    • Prepare fortification solutions at three concentration levels (e.g., low, medium, high) to cover the working range [2].
    • For each level, fortify at least five replicate samples.
    • Include a separate set of calibration standards in solvent or matrix.
  • Sample Preparation and Analysis: Process all fortified samples and calibration standards using the validated sample preparation method (e.g., QuEChERS [2]) and analyze via LC-MS/MS or GC-MS.
  • Data Analysis:
    • Accuracy: Calculate the percent recovery for each replicate. Recovery (%) = (Measured Concentration / Fortified Concentration) × 100.
    • Precision: Calculate the Relative Standard Deviation (RSD%) of the recoveries for the five replicates at each level.
Protocol 2: Retention Time and Ion Ratio Confirmation for LC/GC-MS/MS

This protocol confirms the identity of the analyte by verifying its retention time and the ratio of its characteristic ions.

  • Analysis Sequence: Analyze, in a single sequence:
    • A calibration standard containing the analyte.
    • The unknown sample.
    • A blank matrix sample.
  • Retention Time Check [1]:
    • Measure the retention time (RT) of the analyte in the standard and the sample.
    • Calculate the absolute difference: ΔRT = |RT_sample - RT_standard|.
    • The identification is confirmed if ΔRT ≤ 0.1 min.
  • Ion Ratio Check [1]:
    • For the analyte, monitor at least one quantifier ion and one qualifier ion.
    • Calculate the ion ratio (Qualifier Ion Area / Quantifier Ion Area) in both the standard and the sample.
    • Calculate the relative difference: Relative Difference (%) = |(Ratio_sample - Ratio_standard)| / Ratio_standard × 100.
    • The identification is confirmed if the relative difference is within ± 30%.

Tebufenpyrad-Specific Regulatory Context

This compound is a pesticide whose Maximum Residue Levels (MRLs) in the European Union were recently reviewed. The confirmatory data submitted for crops like peaches, apricots, blackberries, and dewberries were assessed as satisfactory, with updated MRLs established for some commodities [5] [6].

  • Enforcement Residue Definition: "this compound (F)" (fat-soluble) [5].
  • Example MRLs: The MRL for peaches and apricots was revised to 0.3 mg/kg, while the MRL for blackberries and dewberries was confirmed at 0.05 mg/kg [5].
  • Analytical Scope: A validated method must be able to enforce these MRLs in the relevant crops. Additionally, a fully validated method for animal commodities is required, with MRLs set at the Limit of Quantification (LOQ), typically 0.01 or 0.05 mg/kg [5].

Workflow for Analytical Method Validation

The diagram below outlines the logical sequence and decision points in the method validation process.

Start Start Method Validation VP1 Define Validation Parameters & Acceptance Criteria Start->VP1 VP2 Establish Selectivity (Analyze Blank Matrix) VP1->VP2 VP3 Establish Linearity (Analyze Calibration Standards) VP2->VP3 VP4 Determine LOQ VP3->VP4 VP5 Assess Accuracy & Precision (Fortify Matrix at Multiple Levels) VP4->VP5 VP6 Confirm Identity Parameters (Retention Time & Ion Ratios) VP5->VP6 Decision All Criteria Met? VP6->Decision Decision->VP1 No End Method Validated for Routine Use Decision->End Yes

Key Considerations for this compound Analysis

  • Matrix Effects: Co-extracted compounds from the sample can suppress or enhance the analyte signal in mass spectrometry. Use matrix-matched calibration standards to compensate for this and ensure accurate quantification [1].
  • Fat-Soluble Nature: The enforcement residue definition notes this compound as fat-soluble (F) [5]. Ensure your extraction procedure is effective for this type of compound, especially when analyzing high-oil content commodities.
  • Independent Verification: For high-stakes validation, such as for regulatory submission, an independent laboratory validation may be required to confirm the method's robustness, as was done for the analytical method in animal commodities [5].

References

Comprehensive Application Notes and Protocols for Tebufenpyrad in Greenhouse Crops

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tebufenpyrad

This compound is a pyrazole carboxamide acaricide and insecticide that has been in commercial use since 1993, with registrations in Japan, the United States (2002), and various European countries. It is classified as a mitochondrial complex I electron transport inhibitor (IRAC Group 21A) that specifically blocks NADH oxidation, resulting in rapid cessation of feeding and mortality in target pests. The compound exhibits both contact and stomach action against all developmental stages of mites, including eggs, larvae, nymphs, and adults. This compound demonstrates translaminar movement within plant tissues, enabling control of pests on both upper and lower leaf surfaces, though it lacks true systemic activity within the vascular system. Its rapid knockdown effect typically achieves complete mite control within 48 hours of application, with residual activity persisting for up to five weeks under optimal conditions.

Table 1: Basic Chemical and Physical Properties of this compound

Property Specification
IUPAC Name N-(4-tert-butylbenzyl)-4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide
CAS Registry Number 119168-77-3
Molecular Formula C₁₈H₂₄ClN₃O
Molecular Weight 333.8 g/mol
Physical State Colorless crystalline solid
Melting Point 61-62°C
Vapor Pressure <1 × 10⁻² mPa (25°C)
Octanol-Water Partition Coefficient (log P) 4.93
Water Solubility (pH 7, 20°C) 2.39 mg/L
Stability Stable to hydrolysis (DT₅₀ >28 days at pH 5, 7, and 9)

Application Guidelines for Greenhouse Crops

Labeled Crops and Target Pests

This compound is registered for use on a wide range of greenhouse crops, including tomatoes, peppers, cucumbers, eggplants, strawberries, ornamentals, and various leafy vegetables. It provides effective control against multiple mite species across the Tetranychus, Panonychus, Oligonychus, and Eotetranychus genera, including the two-spotted spider mite (Tetranychus urticae), European red mite (Panonychus ulmi), and fruit tree red spider mite. The compound also exhibits secondary activity against hemipteran pests such as aphids, though its primary use remains focused on mite management.

Application Rates and Timing

Table 2: this compound Application Rates for Major Greenhouse Crops

Crop Application Rate Application Volume PHI (Days) Maximum Applications per Season
Tomatoes 500 g ai/ha 10 g ai/hL 7 1
Peppers 500 g ai/ha 10 g ai/hL 7 1
Cucumbers 500 g ai/ha 10 g ai/hL 7 1
Eggplants 500 g ai/ha 10 g ai/hL 7 1
Strawberries 500 g ai/ha 10 g ai/hL 7 1
Ornamentals 500 g ai/ha 10 g ai/hL - 1

Greenhouse applications should be made when monitoring programs detect early infestations, as this compound is most effective against developing populations before they reach damaging levels. For optimal coverage, applications should utilize medium-fine sprays with sufficient volume to ensure thorough coverage of both upper and lower leaf surfaces. Due to the high risk of resistance development, only one application per growing season is recommended, with rotation to acaricides from different IRAC mode of action groups.

Formulations and Compatibility

This compound is commercially available in several formulations, including emulsifiable concentrates (EC) at 10-20%, wettable powders (WP) at 10-20%, water-dispersible granules, and oil-in-water emulsions. The selection of formulation type should consider compatibility with existing spray equipment, potential for phytotoxicity, and required residue profiles. Compatibility studies with other pesticides should be conducted on a small scale before mixing in commercial applications, though the compound is generally compatible with most commonly used greenhouse pesticides except strongly alkaline mixtures.

Residue Dynamics and Pre-Harvest Intervals

Dissipation Patterns in Greenhouse Crops

Recent studies have investigated the dissipation dynamics of this compound across various crops to establish appropriate pre-harvest residue limits (PHRLs). In angelica leaves, field trials demonstrated a biological half-life of 3.0-4.2 days for this compound, with dissipation constants ranging between 0.0960 and 0.1725 across different growing regions [1]. This rapid dissipation follows first-order kinetics, with residue levels decreasing to below maximum residue limits (MRLs) within the established pre-harvest interval (PHI) of 7 days when applied according to label directions.

Strawberry studies have further confirmed that this compound exhibits a dissipation half-life of 1.3-4.8 days across various pesticide classes, consistent with the pattern observed in leafy vegetables [2]. The compound's relatively short persistence profile reduces the risk of extended residual activity while providing sufficient protection during critical pest management periods. The establishment of PHRLs enables growers to monitor residue levels before harvest and make informed decisions regarding harvest timing to ensure compliance with MRL regulations.

Maximum Residue Limits and International Standards

Table 3: Maximum Residue Limits (MRLs) for this compound in Select Crops

Commodity MRL (mg/kg) Region/Regulating Body
Pome Fruits 0.2-0.5 European Union
Strawberries 0.5-1.0 European Union
Tomatoes 0.5-1.0 European Union
Cucumbers 0.2-0.5 European Union
Peppers 0.5-1.0 European Union
Leafy Vegetables 1.0-2.0 European Union

The European Union has established a comprehensive regulatory framework for this compound under Regulation (EC) No 396/2005, with approval currently extending until January 31, 2027 [3]. The compound has been identified as a candidate for substitution due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria, indicating the need for particularly careful risk mitigation measures during use. The acceptable daily intake (ADI) for this compound has been established at 0.02 mg/kg body weight by the Joint Meeting on Pesticide Residues (JMPR), with an acute reference dose (ARfD) of the same value.

Safety and Environmental Considerations

Toxicological Profile

This compound exhibits moderate acute oral toxicity, with LD₅₀ values of 595 mg/kg for male rats and 997 mg/kg for female rats. The acute percutaneous LD₅₀ in rats exceeds 2000 mg/kg, indicating low dermal absorption potential. The compound is non-irritating to skin but slightly irritating to eyes in rabbit studies and does not function as a skin sensitizer in guinea pig models [4]. Inhalation toxicity studies demonstrated LC₅₀ values of 2660 mg/m³ for male rats and >3090 mg/m³ for female rats.

Recent investigations into cellular effects have revealed that this compound can induce cell cycle arrest at the G1 phase and disrupt calcium homeostasis in mammalian cells at concentrations exceeding typical environmental exposure levels [5]. In porcine trophectoderm and luminal epithelial cells, this compound triggered apoptosis and excessive reactive oxygen species production, potentially affecting implantation processes [6]. Hepatic toxicity studies using human HepaRG cells demonstrated that this compound undergoes extensive metabolism in liver systems and can influence PPARγ and STAT signaling pathways at micromolar concentrations [7].

Ecotoxicology and Environmental Fate

This compound presents high toxicity to aquatic organisms, particularly fish, with a 48-hour LC₅₀ for carp of 0.073 mg/L [4]. Daphnia species also show sensitivity, with a 3-hour LC₅₀ of 1.2 mg/L. In contrast, the compound demonstrates low toxicity to honeybees and birds, with acute oral LD₅₀ for mallard ducks >2000 mg/kg and dietary LC₅₀ for mallard ducks and bobwhite quail >5000 mg/kg diet.

Environmental fate studies indicate that this compound undergoes aerobic degradation in soil with a half-life of 20-30 days. The soil adsorption coefficient (Koc) ranges from 1380 to 4930, indicating moderate to high adsorption potential and low mobility in most agricultural soils. The compound is classified as "not readily biodegradable" and poses a category 1 hazard for both acute and chronic risk to aquatic environments [3]. These environmental characteristics necessitate careful application practices in greenhouse settings to prevent contamination of water systems through drainage or runoff.

Resistance Management

Several mite species, including Tetranychus urticae and Yetranychus kanzawai, have demonstrated the capacity to develop resistance to this compound [3]. To mitigate resistance development, implement the following strategies:

  • Rotate applications with acaricides from different IRAC mode of action groups
  • Limit to one application per growing season on any given crop
  • Combine with non-chemical control methods such as biological controls
  • Monitor efficacy closely to detect early signs of decreasing sensitivity
  • Implement refuge areas where susceptible populations can persist

Experimental Protocols

Residue Analytical Method for Plant Tissues
5.1.1 Scope and Principle

This protocol describes a precise and accurate method for determining this compound residues in greenhouse crop matrices using QuEChERS extraction followed by LC-MS/MS analysis. The method has been validated for various crops including tomatoes, cucumbers, peppers, strawberries, and leafy vegetables with a limit of quantification (LOQ) of 0.01 mg/kg [1].

5.1.2 Reagents and Materials
  • Reference standards: this compound (purity ≥98.0%)
  • Solvents: HPLC-grade acetonitrile, methanol, LC-MS grade water
  • QuEChERS extraction kits: Containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogen citrate sesquihydrate
  • d-SPE cleanup kits: Containing PSA (25 mg) and MgSO₄ (150 mg)
  • Mobile phase additives: Ammonium formate (10 M), formic acid (99.0%)
5.1.3 Equipment
  • Liquid chromatography system with reverse-phase C18 column (100 mm × 2.1 mm, 1.8 μm)
  • Tandem mass spectrometer with electrospray ionization (ESI) source
  • Analytical balance (precision 0.0001 g)
  • Centrifuge (capable of 5000 × g)
  • Vortex mixer
  • Ultrasonic bath
5.1.4 Sample Preparation and Extraction
  • Homogenization: Representative crop samples are homogenized using a food processor at high speed until a consistent paste is achieved.
  • Weighing: Accurately weigh 10.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube.
  • Extraction: Add 10 mL acetonitrile and shake vigorously for 1 minute.
  • Salt addition: Add contents of QuEChERS extraction pouch and shake vigorously for 3 minutes.
  • Centrifugation: Centrifuge at 5000 × g for 5 minutes at 20°C.
  • Cleanup: Transfer 6 mL supernatant to d-SPE tube containing PSA and MgSO₄, shake for 1 minute, and centrifuge at 5000 × g for 5 minutes.
  • Filtration: Transfer supernatant to autosampler vials through a 0.22-μm PTFE filter.
5.1.5 LC-MS/MS Analysis Conditions
  • Column temperature: 40°C
  • Injection volume: 5 μL
  • Mobile phase A: 5 mM ammonium formate in water with 0.1% formic acid
  • Mobile phase B: Methanol with 0.1% formic acid
  • Flow rate: 0.3 mL/min
  • Gradient program: Initial 20% B (0-1 min), increase to 95% B (1-8 min), hold 95% B (8-12 min), return to 20% B (12-12.1 min), equilibrate (12.1-15 min)
  • Ionization mode: Positive electrospray (ESI+)
  • Multiple reaction monitoring (MRM) transitions: 334.1→145.1 (quantitation), 334.1→117.1 (confirmation)
5.1.6 Method Validation Parameters

The method validation should demonstrate:

  • Linearity: Correlation coefficient (R²) ≥0.999 in range 0.005-0.5 mg/kg
  • Accuracy: Recovery rates of 94.5-111.1% for fortification levels
  • Precision: Relative standard deviation (RSD) ≤20% for repeated analyses
  • Matrix effects: Evaluation and compensation using matrix-matched calibration standards

The following diagram illustrates the complete analytical workflow:

G Residue Analytical Workflow for this compound Start Sample Collection Homogenize Homogenization Start->Homogenize Plant Tissue Weigh Weigh 10.0 ± 0.1 g Homogenize->Weigh Extract Acetonitrile Extraction Weigh->Extract Add 10 mL ACN Salt Add QuEChERS Salts Extract->Salt Vortex 1 min Centrifuge1 Centrifuge (5000 × g, 5 min) Salt->Centrifuge1 Shake 3 min Cleanup d-SPE Cleanup Centrifuge1->Cleanup Transfer 6 mL Centrifuge2 Centrifuge (5000 × g, 5 min) Cleanup->Centrifuge2 Shake 1 min Filter PTFE Filtration Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Analysis LCMS->Data MRM Detection

Mode of Action and Biochemical Effects

This compound functions as a potent inhibitor of mitochondrial electron transport at complex I (NADH:ubiquinone oxidoreductase), specifically blocking electron transfer from NADH to ubiquinone. This inhibition disrupts the proton gradient across the mitochondrial inner membrane, ultimately impairing ATP synthesis through oxidative phosphorylation. The following diagram illustrates the molecular mechanisms and cellular consequences of this compound exposure:

G Molecular Mechanism of this compound Toxicity TEBU This compound Exposure ComplexI Inhibition of Mitochondrial Complex I TEBU->ComplexI ETC Disrupted Electron Transport Chain ComplexI->ETC ROS ROS Production ETC->ROS ATP ATP Depletion ETC->ATP Ca Calcium Homeostasis Disruption ROS->Ca ATP->Ca Cycle Cell Cycle Arrest (G1 Phase) Ca->Cycle Apoptosis Apoptosis Activation Ca->Apoptosis Migration Reduced Cell Migration Cycle->Migration Apoptosis->Migration

The primary biochemical effects begin with the specific inhibition of mitochondrial complex I enzymes without affecting other respiratory chain complexes [7]. This inhibition leads to reactive oxygen species (ROS) overproduction and general ATP depletion throughout exposed cells. The resulting energy crisis and oxidative stress trigger disruption of calcium homeostasis in both cytosol and mitochondria, activating several stress response pathways.

At the cellular level, these disruptions manifest as cell cycle arrest in the G1 phase and reduced migratory capacity in various cell types [5]. Longer exposures or higher concentrations ultimately activate apoptotic pathways through both mitochondrial and death receptor signaling cascades. In mammalian reproductive systems, these effects can potentially compromise implantation processes through effects on both trophectoderm and uterine epithelial cells [6]. In hepatic systems, this compound exposure influences PPARγ and STAT signaling pathways, potentially disrupting metabolic functions [7].

Conclusion

This compound remains a valuable tool for integrated mite management in greenhouse production systems when used according to established guidelines. Its rapid knockdown activity against multiple mite developmental stages, combined with favorable safety profiles for pollinators and mammals when properly applied, supports its continued use in resistance management rotations. However, the compound's high aquatic toxicity and potential for resistance development necessitate careful application practices and adherence to restricted use patterns.

Future research directions should focus on optimizing application timing through improved monitoring techniques, developing precision application technologies to reduce environmental loading, and elucidating sublethal effects on non-target organisms at field-realistic concentrations. Additionally, further investigation into the molecular mechanisms underlying its effects on mammalian systems will contribute to more comprehensive risk assessments and application safety guidelines.

References

Comprehensive Application Notes and Protocols for Establishing Tebufenpyrad Pre-Harvest Residue Limits (PHRLs)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tebufenpyrad: Chemical and Regulatory Profile

This compound is a potent mitochondrial electron transport inhibitor (METI) acaricide classified under IRAC MoA Group 21A that functions by disrupting cellular energy production in target pests. This pyrazolecarboxamide compound exhibits strong activity against various mite species through both contact and ingestion modes of action, making it particularly valuable for integrated pest management programs in high-value agricultural systems. The chemical's translaminar properties enable it to penetrate leaf tissues and reach pests residing on the undersides of leaves, providing comprehensive protection that is less dependent on complete spray coverage [1] [2].

The establishment of Pre-Harvest Residue Limits (PHRLs) for this compound represents a critical component of food safety management systems, particularly as regulatory agencies worldwide strengthen monitoring of pesticide residues in agricultural commodities. PHRLs serve as proactive management tools that specify maximum permissible pesticide concentrations at designated intervals before harvest, enabling growers to make informed decisions regarding crop scheduling and pesticide application timing. This approach complements traditional Maximum Residue Limits (MRLs) by providing actionable data during the pre-harvest phase rather than after harvest when remediation options are limited [3]. For this compound, establishing accurate PHRLs is especially important due to its persistence characteristics and use patterns on various crops, including angelica leaves, Aster scaber, fruits, and vegetables [3] [4].

Comprehensive PHRL Establishment Protocol: Workflow Overview

Table 1: Key Chemical Properties of this compound Relevant to PHRL Studies

Property Specification Significance in PHRL Studies
Chemical Formula C₁₈H₂₄ClN₃O Determines analytical detection methods
Molecular Mass 333.86 g·mol⁻¹ Essential for residue quantification
Water Solubility 2.39 mg/L at pH 7, 20°C Influences dissipation rate and mobility
Octanol-Water Partition Coefficient (Log P) 4.93 Indicates high lipophilicity and potential for bioaccumulation
Melting Point 64-66°C Affects environmental stability
Vapor Pressure <0.00015 mPa (20°C) Low volatility reduces atmospheric dissipation
Hydrolysis Half-life Stable at pH 4-9 Persistence in various environmental conditions
Primary Formulations 20% WP, 10% EC Influences application methods and residue profiles

The following diagram illustrates the comprehensive workflow for establishing this compound PHRLs, integrating field experiments, laboratory analysis, and computational modeling:

G cluster_0 Experimental Phase cluster_1 Computational Phase Start Protocol Initiation F1 Field Experimental Design Start->F1 F2 Sample Collection F1->F2 M1 Data Processing F1->M1 F3 Residue Analysis F2->F3 M2 Kinetic Modeling F2->M2 F3->M1 M1->M2 M3 PHRL Calculation M2->M3 M4 Risk Assessment M3->M4 End Protocol Completion M4->End

Field Experimental Design and Implementation

Site Selection and Trial Setup

Field trials must be conducted in minimum three geographically distinct locations with varying climatic conditions to account for environmental influences on pesticide dissipation. Each location should have latitude differences exceeding 20 km to ensure meaningful environmental variation, with considerations for factors such as temperature, humidity, rainfall patterns, and soil characteristics that may influence residue persistence. For this compound studies on angelica leaves, research demonstrated the importance of multi-location trials conducted in regions such as Sancheong-gun (Gyeongsangnam-do), Jeonju-si (Jeollabuk-do), and Jecheon-si (Chungcheongbuk-do) to capture regional variations in dissipation kinetics [3]. Each experimental site must include buffer zones of at least 1 meter between treated replicate areas to prevent cross-contamination, with each treatment plot covering a minimum area of 10 m² to ensure representative sampling throughout the study period [3].

Treatment Applications and Sampling Protocol

Pesticide applications must follow manufacturer recommendations and regional guidelines for safe use. For this compound (10% EC), applications should be prepared at 2000-fold dilution (approximately 10 mL product/20 L total solution) and applied as a foliage treatment at a rate of 120 L/10 acres using calibrated backpack sprayers [3]. Application timing should respect the established pre-harvest interval (PHI), which is typically 7 days for angelica leaves with a single application permitted before harvest [3]. Sample collection should occur at 0 (2-4 hours after application), 1, 3, 5, 7, and 10 days after pesticide application, with each sampling point collecting 15 individual units from each treatment replicate to ensure statistical robustness [3] [4]. All samples must be immediately transported to the laboratory under controlled temperature conditions (ideally with ice packs) to prevent residue degradation prior to analysis.

Analytical Methodologies for Residue Quantification

Sample Extraction and Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method represents the gold standard for pesticide residue extraction in plant matrices. For this compound analysis in angelica leaves, the validated protocol involves homogenizing 10 g of representative sample with 10 mL of acetonitrile followed by the addition of QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citr·2H₂O, and 0.5 g Na₂HCitr·1.5H₂O) [3]. After vigorous shaking and centrifugation, the supernatant undergoes a dispersive-SPE cleanup using 25 mg PSA and 150 mg MgSO₄ to remove interfering compounds such as organic acids, pigments, and sugars [3]. For alternative matrices like apples, studies have demonstrated effectiveness with acetone-based extraction followed by liquid-liquid partitioning with methylene chloride and Florisil column cleanup,

particularly when analyzing multiple pesticide residues with varying polarities [5].

Instrumental Analysis and Method Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the preferred analytical technique for this compound quantification due to its high sensitivity and selectivity. The method should demonstrate good linearity with a correlation coefficient (R²) ≥ 0.999 within the quantitation range of 0.005 to 0.5 mg/kg [3]. Method validation must establish recovery rates within the acceptable range of 70-120% with relative standard deviations (RSD) ≤ 20%; for this compound in angelica leaves, recovery rates of 94.5-111.1% have been documented [3]. The limit of quantification (LOQ) should be established at or below 0.01 mg/kg to ensure adequate sensitivity for monitoring residue dissipation patterns, particularly as concentrations approach the established MRLs [3]. Given the substantial matrix effects observed with this compound (reported as medium-to-strong), matrix-matched calibration standards must be employed to ensure accurate quantification [3].

Table 2: Method Validation Parameters for this compound Residue Analysis

Validation Parameter Acceptance Criteria Documented Performance in Angelica Leaves
Linearity (R²) ≥ 0.999 > 0.999 within 0.005-0.5 mg/kg range
Recovery (%) 70-120% 94.5-111.1%
Relative Standard Deviation ≤ 20% Within acceptable limits
Limit of Quantification ≤ 0.01 mg/kg 0.01 mg/kg
Matrix Effect Compensated with calibration Medium-to-strong, addressed with matrix-matched calibration
Storage Stability 70-120% Within acceptable range over study period

Dissipation Kinetics and Modeling Approaches

Kinetic Models for PHRL Estimation

Dissipation kinetics of this compound follow predominantly first-order decay patterns characterized by progressive reduction in residue concentrations over time. The half-life (DT₅₀) represents the time required for the pesticide residue concentration to decrease by 50% and is calculated from the dissipation constant (k) using the formula: DT₅₀ = ln(2)/k [3]. Research on angelica leaves has documented biological half-lives of 3.0-4.2 days for this compound across different geographical locations, with dissipation constants ranging between 0.0960-0.1725 depending on environmental conditions [3]. For Aster scaber, reported half-lives are slightly longer at 3.8-4.2 days, emphasizing the importance of crop-specific kinetics [4]. While first-order kinetics have traditionally been applied, recent evidence suggests that double-exponential models may provide superior fit for certain pesticide-crop combinations, particularly when multiple dissipation mechanisms operate simultaneously [5].

Advanced Modeling Techniques

Double-exponential decay modeling accounts for both the initial rapid dissipation phase (often influenced by environmental factors) and the subsequent slower degradation phase (typically governed by biochemical processes). This approach has demonstrated superior performance (R² = 0.67-1.00) compared to traditional zero-, first-, and second-order models for pesticides in apples, suggesting its potential applicability for this compound PHRL estimation [5]. The double-exponential model is expressed mathematically as:

Cₜ = A·e^(-αt) + B·e^(-βt)

Where Cₜ is the concentration at time t, A and B are regression coefficients representing the initial concentrations of two pesticide pools, and α and β are their respective dissipation rate constants [5]. This model's parameters enable more accurate PHRL estimation for determining safe harvest dates that ensure compliance with established MRLs [5].

The following diagram illustrates the relationship between dissipation modeling and PHRL establishment:

G cluster_0 Modeling Approaches Data Residue Concentration Data M1 Kinetic Model Selection Data->M1 M2 First-Order Kinetics M1->M2 Traditional M3 Double-Exponential Model M1->M3 Enhanced Fit M4 Parameter Estimation M2->M4 M3->M4 M5 Dissipation Constant (k) M4->M5 M6 Half-Life Calculation M5->M6 M7 PHRL Establishment M6->M7

PHRL Derivation and Risk Assessment Implementation

PHRL Calculation Methodology

Pre-Harvest Residue Limits are calculated using dissipation kinetic parameters to estimate the maximum permissible residue concentration at specific time points before harvest that will ensure compliance with MRLs at harvest. The PHRL derivation process involves selecting the most conservative dissipation constant (typically the minimum value of the regression coefficient from the dissipation curve regression equation) to establish safety margins that account for environmental variability [3]. For this compound in angelica leaves, the calculated dissipation constants ranged between 0.0960-0.1720 across different field sites, with the most conservative value used for PHRL establishment [3]. The PHRL is then calculated using the formula:

PHRL = MRL × e^(k×t)

Where k is the dissipation constant and t is the time before harvest [3]. This approach ensures that if residue concentrations exceed the PHRL at the specified pre-harvest interval, growers can implement measures such as disposal, shipment delay, or purpose conversion to prevent MRL violations at harvest [3].

Risk Assessment and Safety Profiling

Human health risk assessment for this compound residues involves calculating the hazard quotient (HQ) to evaluate potential consumer exposure in relation to established toxicological reference values. The HQ is derived by comparing the estimated daily intake (EDI) with the acceptable daily intake (ADI), where an HQ value less than 100% indicates acceptable risk levels [4]. Studies of this compound on Aster scaber have demonstrated that the hazard quotient remains below 100% at all pre-harvest intervals when applications follow established guidelines, confirming the safety profile of properly managed this compound applications [4]. However, research has identified that for certain crops like angelica leaves, this compound residue levels at PHI dates may exceed 80% of the MRL, potentially necessitating reassessment of established MRLs and safe use guidelines to ensure consumer protection [3].

Table 3: Documented this compound Dissipation Parameters Across Crops

Crop Half-Life (Days) Dissipation Constant Range PHRL Establishment
Angelica Leaves 3.0-4.2 0.0960-0.1725 Could not be established (residues >80% MRL at PHI)
Aster scaber 3.8-4.2 Not specified 3.6-7.2 mg/kg (10 days before harvest)
Apples Not specifically reported for this compound Double-exponential model preferred Methodology established

Stewardship and Compliance Considerations

Resistance Management and Application Best Practices

This compound resistance has been documented in multiple mite species, including Tetranychus urticae in Western Australian apple orchards, highlighting the critical importance of resistance management strategies [6]. As a METI acaricide (IRAC Group 21A), this compound must be incorporated into structured rotation programs with non-21A mode of action products to delay resistance development [1] [2]. Application guidelines recommend limiting total 21A uses per season and avoiding consecutive applications through the implementation of treatment thresholds based on regular scouting rather than calendar-based scheduling [1]. Proper application techniques must emphasize complete coverage with particular attention to leaf undersides where mites often reside, utilizing the product's translaminar movement to maximize efficacy while potentially reducing application rates [1] [2].

Regulatory Status and Compliance Framework

This compound maintains approval under EC Regulation 1107/2009 with an expiration date of January 31, 2027, but has been classified as a Candidate for Substitution (CfS) in the European Union due to meeting two 'Persistent-Bioaccumulative-Toxic' criteria [7]. This designation necessitates heightened scrutiny of residue data and may influence future MRL establishments. In the Republic of Korea, where the PHRL framework is actively expanding, this compound is registered for use on various crops with established MRLs, though the number of PHRLs (1,241 as of January 2024) remains substantially lower than MRL registrations (12,422) [3]. Researchers establishing PHRL protocols must consult region-specific regulatory frameworks and acknowledge that MRLs and PHRLs are crop- and country-specific, requiring localized data rather than extrapolation from other regions or crops.

Conclusion

The establishment of scientifically robust Pre-Harvest Residue Limits for this compound requires meticulous implementation of standardized protocols encompassing field trial design, analytical method validation, dissipation kinetics modeling, and risk assessment. The presented application notes and protocols provide a comprehensive framework for researchers and regulatory scientists to generate reliable PHRL data that balances agricultural productivity with food safety imperatives. Particular attention must be paid to the crop-specific dissipation characteristics of this compound, which exhibits varying persistence patterns across different agricultural commodities. Future research directions should prioritize the validation of advanced modeling approaches such as double-exponential decay models for this compound, expansion of PHRL establishments to additional crops, and investigation of environmental factors influencing dissipation rates to enhance the predictive accuracy of pre-harvest residue management tools.

References

Tebufenpyrad storage stability in crop samples

Author: Smolecule Technical Support Team. Date: February 2026

Evidence of Storage Stability Assessment

The table below summarizes the key studies that mention storage stability testing for tebufenpyrad, confirming its importance in method validation.

Study Focus (Crop) Storage Stability Findings Citation
Aster Scaber Recovery rates tested after 150 and 162 days of frozen storage (below -20°C). [1]
Angelica Leaves Method accuracy (including storage stability) was validated, falling within the acceptable range of 70–120% (RSD ≤ 20%). [2]
General Requirement A fully validated storage stability study in high oil content commodities was identified as a required data gap during the EU's MRL review. [3] [4]

Reconstructed Workflow for Storage Stability Testing

The following diagram illustrates the general workflow for conducting a storage stability study, based on standard practices in the field.

Start Start: Prepare Fortified and Authentic Samples A Store Samples at Specified Conditions (e.g., -20°C) Start->A B Withdraw Replicates Over Time Intervals A->B C Analyze Samples Using Validated Method (e.g., LC-MS/MS) B->C D Calculate Recovery (%) vs. Freshly Fortified Control C->D E Assess Stability: Recovery within 70-120%? D->E F Stable E->F Yes G Unstable Define Maximum Storage Period E->G No

The specific experimental details, while not fully elaborated in the search results, can be inferred from standard practices [2] [1]:

  • Sample Preparation: Homogenized crop samples are fortified with a known concentration of this compound standard or collected from field trials. These are stored in sealed containers.
  • Storage Conditions: Studies are typically conducted at the intended long-term storage temperature, most commonly -20°C or lower.
  • Analysis Intervals: Replicate samples are withdrawn and analyzed at predetermined time points (e.g., 0, 30, 90, 150, 180 days) over an extended period.
  • Stability Criterion: The residue concentration measured in the stored samples is compared to the concentration in a freshly fortified control. The compound is considered stable if the mean recovery is within the acceptable range of 70-120%, with a relative standard deviation (RSD) of ≤20% [2].

References

Tebufenpyrad Degradation Kinetics in Various Crops

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key dissipation parameters of tebufenpyrad from recent studies:

Crop Biological Half-Life (Days) Dissipation Constant Pre-Harvest Residue Limit (PHRL) at 10 Days Citation
Aster scaber (Field 1) 3.8 Not Specified 7.2 mg/kg [1]
Aster scaber (Field 2) 4.2 Not Specified 3.6 mg/kg [1]
Angelica Leaves (Field 1) 4.2 0.1451 Not Established* [2]
Angelica Leaves (Field 2) 3.0 0.0960 Not Established* [2]
Angelica Leaves (Field 3) 3.6 0.1725 Not Established* [2]
Angelica Leaves (Integrated) 4.0 0.1600 Not Established* [2]

*The study on angelica leaves concluded that a PHRL could not be established for this compound because the residue level on the pre-harvest interval date was predicted to exceed 80% of the Maximum Residue Limit (MRL), suggesting a need to reassess the safe use guidelines [2].

Analytical Method for Residue Quantification

The following detailed methodology, adapted from a study on Aster scaber, uses LC-MS/MS for accurate quantification [1].

  • Field Trial & Sampling: The pesticide is applied according to safe use standards. Crop samples are collected at 0 (2-4 hours after application), 1, 3, 5, 7, and 10 days after application. A sample size of at least 1 kg, consisting of no fewer than 12 units, is recommended. Samples should be immediately transported on ice [1].
  • Sample Preparation: The samples are shredded and then homogenized using dry ice and a mechanical homogenizer. The homogenized samples are stored at ≤ -20°C until analysis [1].
  • Extraction: A 10 g portion of the homogenized sample is weighed and shaken vigorously for 30 minutes with 10 mL of acetonitrile [1].
  • Cleanup (QuEChERS Method): The extract is transferred into a kit containing 4 g of MgSO₄ and 1 g of NaCl. The mixture is shaken and then centrifuged at 4000× g for 10 minutes. The supernatant is then ready for analysis [1].
  • Instrumental Analysis (LC-MS/MS):
    • Apparatus: Liquid Chromatograph coupled to a tandem Mass Spectrometer.
    • Calibration: Matrix-matched standard solutions are prepared at concentrations of 0.025, 0.05, 0.1, 0.5, 1, and 5.0 mg/L. A calibration curve is constructed by plotting the peak area against the concentration.
    • Quality Control: The method should be validated with recovery tests. The reported recovery rates for this compound range from 82.0% to 115.9% [1].

Calculating Kinetics and PHRLs

The dissipation of a pesticide is typically modeled using first-order kinetics. The steps below outline how to calculate the key parameters presented in the table [1] [2].

G Residue Data Residue Data First-Order Model First-Order Model Residue Data->First-Order Model C_t = C_0 * e^(-kt) C_t = C_0 * e^(-kt) First-Order Model->C_t = C_0 * e^(-kt) Regression Analysis Regression Analysis Dissipation Constant (k) Dissipation Constant (k) Regression Analysis->Dissipation Constant (k) C_t = C_0 * e^(-kt)->Regression Analysis Half-Life (t_½ = ln(2)/k) Half-Life (t_½ = ln(2)/k) Dissipation Constant (k)->Half-Life (t_½ = ln(2)/k) PHRL (C_t = MRL * e^(kt)) PHRL (C_t = MRL * e^(kt)) Dissipation Constant (k)->PHRL (C_t = MRL * e^(kt))

  • Apply First-Order Kinetics: The dissipation is generally modeled using the first-order kinetic equation: C_t = C₀ * e^(-kt), where C_t is the concentration at time t, C₀ is the initial concentration, and k is the dissipation constant [1] [2].
  • Determine the Dissipation Constant (k): Perform a regression analysis on the residue data over time. The dissipation constant k is the slope of the linear regression of ln(C_t) against time t [2].
  • Calculate Half-Life: The biological half-life is calculated using the dissipation constant: t₁/₂ = ln(2) / k [1] [2].
  • Establish Pre-Harvest Residue Limits (PHRLs): The PHRL for a specific day before harvest is calculated by working backward from the MRL, using the formula: PHRL = MRL * e^(k * t), where t is the number of days before harvest [1]. This indicates the permissible residue level on that day to ensure the residue will be at or below the MRL by harvest day.

Toxicological Considerations

While not directly related to degradation kinetics in plants, it is worth noting that this compound has demonstrated toxic effects on non-target organisms in biochemical studies. Research on porcine cells has shown that this compound can induce cell cycle arrest, disrupt calcium homeostasis in the cytosol and mitochondria, trigger apoptosis, and increase the production of reactive oxygen species [3]. These mechanisms suggest a potential for reproductive toxicity by reducing the potential for successful embryo implantation [3].

Experimental Workflow for Kinetics and PHRL Establishment

The following diagram outlines the complete workflow from field trial to the final establishment of a safety limit, integrating the key steps and calculations described above.

G A Field Trial & Sampling B Sample Preparation & Extraction (QuEChERS) A->B C Instrumental Analysis (LC-MS/MS) B->C D Residue Data Collection C->D E Kinetic Modeling (First-Order) D->E F Calculate Parameters (k, t½) E->F G Establish PHRL F->G H Risk Assessment G->H

References

Tebufenpyrad maximum residue limits MRL setting

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Tebufenpyrad MRL Setting

Regulatory Context and Recent Changes

In the European Union, MRLs are set in accordance with Regulation (EC) No 396/2005 [1]. This regulation harmonizes MRLs for pesticides in food and feed, ensuring a high level of consumer protection. A recent review under Article 12 of this regulation focused on the pesticide This compound, leading to significant changes for several commodities [2] [3] [4].

The reassessment was triggered by identified data gaps. The applicant, Belchim Crop Protection, submitted confirmatory data, including new residue trials and a validated analytical method for animal commodities [2] [3]. The European Food Safety Authority (EFSA) evaluated these data and concluded that while some existing MRLs could be confirmed, others needed revision. An updated consumer risk assessment based on the new data indicated no intake concerns for the crops under review [2] [3].

The table below summarizes the MRL changes for key commodities, which take effect on a specified timeline [4].

Table 1: Changes to EU MRLs for this compound

Commodity Change to MRL Key Reason Applicability Note
Apricots, Peaches Revision to a lower, specific level New residue trial data supported a specific, lower MRL [4]. Applies to all products placed on the market from April 28, 2025 [4].
Beans (with pods), Hops Lowered to the Limit of Determination (LOD) Insufficient data to support the existing MRL [4]. Exports shipped before April 28, 2025, complying with old MRLs, are not removed from the market [4].
Table Grapes Lowered to the Limit of Determination (LOD) Insufficient data to support the existing MRL [4]. Strictly applies to all table grapes on the market from April 28, 2025, regardless of export date [4].
Raspberries MRL confirmed via extrapolation New residue trials on raspberries were accepted [2]. The MRL was also extrapolated to blackberries and dewberries [2].
Core Principles for MRL Setting

The process of setting MRLs is based on robust scientific data and follows established guidelines.

  • Data-Driven Process: MRLs are not arbitrary safety limits but are calculated based on supervised residue trials conducted according to Good Agricultural Practice (GAP). The data from these trials are used to derive a value that reflects the maximum residue expected when a pesticide is used correctly [5].
  • The Role of Extrapolation: Residue data from a primary crop can often be extrapolated to other comparable crops, reducing the need for extensive testing on every single commodity. This principle was applied in the this compound review, where data from raspberries were used to support MRLs for blackberries and dewberries [2].
  • The Default MRL: Where a pesticide is not specifically mentioned for a commodity, or if critical data is missing, a general default MRL of 0.01 mg/kg applies in the EU [1]. This is also the level to which MRLs are reduced when data gaps cannot be filled (the LOD) [4].
  • Consumer Risk Assessment is Paramount: Before any MRL is established or amended, EFSA performs a comprehensive risk assessment. This assessment uses dietary models and the submitted residue data to ensure that the proposed MRL does not pose a risk to any consumer group, including vulnerable populations like children and babies [1].

Experimental Protocols

The following protocols outline the key experiments required to generate data for an MRL application, based on EU guidance documents [5].

Protocol 1: Residue Trials on Crops

1. Objective: To determine the magnitude of pesticide residues in or on raw agricultural commodities when used according to GAP.

2. Experimental Workflow: The logical sequence for conducting and utilizing residue trials is outlined below.

G DefineGAP Define GAP Conditions DesignTrials Design & Execute Supervised Trials DefineGAP->DesignTrials AnalyzeSamples Analyze Residues DesignTrials->AnalyzeSamples ProcessData Process Residue Data AnalyzeSamples->ProcessData ProposeMRL Propose MRL ProcessData->ProposeMRL RiskAssess Consumer Risk Assessment ProposeMRL->RiskAssess

3. Detailed Methodologies:

  • Trial Design: Trials must be supervised and follow a statistically sound design (e.g., randomized complete blocks) with a minimum number of replicates (typically at least 8 trials across different geographical regions for a major crop) [5]. Control plots (untreated) are essential.
  • Good Agricultural Practice (GAP): Applications must reflect the maximum proposed label rate, the highest number of applications, and the shortest pre-harvest interval (PHI) [5].
  • Sample Collection: Samples of the edible portion are collected at the specified PHI. For crops like hops and beans, the specific part of the plant to be analyzed (e.g., dried cones, pods) must be clearly defined [5].
  • Storage Stability: Studies must demonstrate that the analyte remains stable in the frozen samples for the duration of the storage period before analysis [5]. This is critical for validating the residue data.
Protocol 2: Analytical Method for Enforcement

1. Objective: To provide a validated, independent laboratory-tested method for the quantification of this compound residues in food and feed of plant and animal origin.

2. Key Requirements:

  • Residue Definition: The method must be capable of quantifying the specific enforcement residue definition for this compound as established by EFSA.
  • Validation: The method must be validated in accordance with EU guidance (e.g., SANCO/825/00-rev. 8.1) [3]. Key validation parameters include:
    • Accuracy and Precision: Typically demonstrated through recovery studies (e.g., 70-120% recovery with an RSD < 20%).
    • Linearity: A calibration curve demonstrating a linear response across the expected concentration range.
    • Limit of Quantification (LOQ): The method's LOQ must be at or below the proposed MRL, and certainly at the default level of 0.01 mg/kg where applicable [4].
  • Independent Laboratory Validation (ILV): As seen in the this compound review, the method must be successfully transferred and validated by a second, independent laboratory to prove its ruggedness [2] [3].

Discussion and Strategic Recommendations

For researchers and professionals, the this compound case highlights several critical points for successful MRL applications:

  • Proactive Data Generation: Anticipate data requirements for all potential uses of a pesticide, including minor crops and animal commodities, to avoid MRLs being lowered to the LOD.
  • Leverage Extrapolation: Strategically plan residue trials on key crops to maximize the potential for extrapolation to groups of related crops, which is a cost-effective way to secure broader MRL coverage.
  • Global Harmonization: Be aware that MRLs can differ significantly between countries (e.g., EU, U.S. EPA [6], Codex Alimentarius [7]). For global market access, a harmonized strategy using tools like the FoodChain ID database [8] is recommended.

References

Tebufenpyrad sampling and preparation for residue analysis

Author: Smolecule Technical Support Team. Date: February 2026

Tebufenpyrad Residue Analysis: Overview & Workflow

This compound is a pyrazolecarboxamide acaricide and insecticide that acts as a mitochondrial electron transport inhibitor (METI) [1]. It is used to control mites on various crops, and its residue analysis is crucial for food safety compliance [2].

The general analytical workflow, from sample collection to instrumental analysis, can be summarized as follows. This process integrates common steps from multiple research studies [3] [1] [2].

G Start Start: Sample Collection A 1. Sample Homogenization (With or without dry ice) Start->A B 2. QuEChERS Extraction - Weigh 10.0 g homogenized sample - Add 10 mL Acetonitrile (ACN) - Vortex for 1 min A->B C 3. Partitioning & Cleanup - Add salts (e.g., 4g MgSO₄, 1g NaCl) - Vortex for 2 min, then centrifuge - d-SPE clean-up (e.g., PSA, MgSO₄) B->C D 4. Instrumental Analysis LC-MS/MS with ESI+ and MRM mode C->D E 5. Data Analysis Quantification via matrix-matched calibration D->E

Detailed Experimental Protocols

Sample Collection and Preparation
  • Sampling: Collect a minimum of 1 kg of the crop sample (e.g., fruits, leaves) to ensure representativeness, as per standard sampling directives [3]. For dissipation studies, collect samples at predetermined intervals (e.g., 0, 1, 3, 5, 7, 10 days after application) [2].
  • Sample Pre-treatment: Fresh samples should be homogenized using a blender. To stabilize the matrix and facilitate grinding, add dry ice during homogenization [2]. The homogenized samples should be stored frozen (e.g., at -20 °C) until analysis [3] [2].
QuEChERS-Based Extraction and Cleanup

The following table summarizes a validated QuEChERS method suitable for this compound [3] [1] [2].

Step Parameter Description
Weighing Sample Amount Accurately weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.
Extraction Solvent Add 10 mL of acetonitrile (ACN).
Process Vortex vigorously for 1 minute.
Partitioning Salts Add a salt mixture typically containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate [3].
Process Shake vigorously for 2 minutes, then centrifuge (e.g., 4000-6000 rpm for 5-10 min).
Clean-up (d-SPE) Sorbents Transfer an aliquot (e.g., 1-4 mL) of the upper ACN layer to a tube containing 150 mg MgSO₄ and 25 mg PSA [1].
Process Vortex for 1 minute, then centrifuge. The supernatant is ready for analysis.
Instrumental Analysis (LC-MS/MS)

Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) is the preferred method for accurate quantification. The parameters below are compiled from recent studies [3] [1].

Component Parameter Description / Setting
Liquid Chromatography Column Reversed-phase C18 column (e.g., 250 x 4.6 mm, 4 μm) [3].

| | Mobile Phase | A: Water/Methanol (95:5) with 0.1% formic acid/5mM ammonium formate. B: Methanol/Water (95:5) with 0.1% formic acid/5mM ammonium formate [3]. | | | Gradient | Gradient elution from 5% B to 95% B over 10-13 minutes. | | | Flow Rate | 0.3 mL/min [3]. | | | Injection Volume | 2 μL [3]. | | Mass Spectrometry | Ionization | Electrospray Ionization (ESI) in positive mode. | | | Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). | | | Precursor Ion (Q1) | To be determined by instrument tuning. | | | Product Ions (Q2) | To be determined by instrument tuning. |

Method Validation & Residue Data

Method validation ensures reliability, and monitoring residue levels in crops is key to risk assessment.

Method Validation Parameters

The following table compiles typical acceptance criteria for a validated method, as demonstrated in recent analyses [1].

Parameter Result / Acceptable Criteria
Linearity Correlation coefficient (r²) of ≥ 0.999 in a range of 0.005–0.5 mg/kg [1].
Recovery Rates of 94.5–111.1% [1], or 82.0–115.9% [2].
Relative Standard Deviation (RSD) Typically < 20% (often below 6.8%) [1].
Limit of Quantification (LOQ) 0.01 mg/kg is commonly achieved [1].
Residue Findings and Dissipation

Studies on various crops show how this compound residues decrease over time, which is critical for establishing safe pre-harvest intervals.

Crop Initial Deposit (Day 0) Biological Half-life Pre-harvest Interval (PHI) Reference
Angelica Leaves Measured 3.0 - 4.2 days To be set based on PHRL* [1]
Aster Scaber Measured 3.8 - 4.2 days 7 days [2]
Perilla Leaves Measured - 14 days [4]

*PHRL: Pre-Harvest Residue Limit. A PHRL could not be established for this compound in angelica leaves due to high residue levels close to the harvest date, suggesting a need to re-evaluate usage guidelines [1].

Key Considerations for Researchers

  • Matrix Effects: Citrus fruits and other complex matrices can cause significant signal suppression or enhancement in LC-MS/MS. Using matrix-matched calibration standards is essential for accurate quantification [5] [1].
  • Analyte Stability: To improve the stability of the final extract during storage, consider acidifying it with a small volume of formic acid [3].
  • Regulatory Context: The European Food Safety Authority (EFSA) has recently assessed confirmatory data for this compound. Maximum Residue Levels (MRLs) for several crops (e.g., 0.3 mg/kg for peaches and apricots, 0.05 mg/kg for blackberries and dewberries) have been confirmed or revised, and the updated consumer risk assessment indicated no intake concerns [6].

I hope these detailed application notes and protocols are helpful for your research. Should you require further clarification on any of the methodological steps, feel free to ask.

References

Tebufenpyrad Resistance: Mechanisms & Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses the fundamental "what" and "why" behind tebufenpyrad resistance, crucial for troubleshooting control failures.

Q1: What is this compound's mode of action, and what are the known resistance mechanisms? this compound is a mitochondrial electron transport complex I inhibitor (METI-I) [1] [2]. It disrupts cellular energy production by inhibiting electron transport during mitochondrial respiration at site I, leading to the death of mites and other pests [3]. Resistance can occur through two primary mechanisms:

  • Target-Site Resistance: Specific mutations in the PSST subunit of mitochondrial complex I have been directly linked to resistance. The mutation H107R (in Panonychus citri numbering) confers moderate resistance, while the combination of V103I and H107R leads to very high-level resistance [2]. These mutations likely reduce the binding affinity of the acaricide.
  • Metabolic Resistance: Enhanced metabolism by detoxification enzymes like cytochrome P450s can also contribute to resistance. Research in Tetranychus urticae has identified a nonsynonymous variant in a cytochrome P450 reductase (CPR) associated with resistance to this compound and pyridaben [2].

Q2: How is resistance to this compound monitored and detected in mite populations? The following table summarizes key experimental protocols for resistance monitoring.

Method Description Key Outputs & Metrics
Leaf-Dip Bioassay (Acaricide Susceptibility) A standard method where mites are exposed to a series of acaricide concentrations on treated leaf discs [4]. LC50 (Lethal Concentration that kills 50% of the population); Resistance Ratio (RR) = LC50 (field population) / LC50 (susceptible lab strain). An RR of 63.29 was reported in a resistant T. urticae strain [4].
Molecular Genotyping (Target-Site Mutations) Individual mites are genotyped using PCR-based methods to detect specific mutations (e.g., V103I and H107R in the PSST subunit) known to confer resistance [2]. Presence/absence of resistance alleles; Correlation between genotype and resistant phenotype.
Biochemical Synergist Assay Mites are pre-treated with enzyme inhibitors (e.g., PBO for P450s) before bioassay to determine if resistance is reduced, indicating metabolic involvement [4]. Change in LC50 with synergist; helps identify the primary resistance mechanism.

Q3: Does resistance to this compound confer cross-resistance to other acaricides? Yes, significant cross-resistance is well-documented among METI-I acaricides. A strain of Tetranychus urticae resistant to this compound showed >210-fold cross-resistance to pyridaben and 24.60-fold cross-resistance to fenpyroximate [4]. This underscores the importance of rotating with acaricides from different MoA groups.

Resistance Management Strategies

This section provides actionable guidelines for preventing and managing resistance.

Q4: What are the core strategies for managing this compound resistance? Effective management requires an integrated approach:

  • Rotate Acaricides with Different MoA Groups: Rotate this compound (IRAC Group 21A) with acaricides that have entirely different biochemical targets, such as mite growth inhibitors (Group 10), GABA-gated chloride channel blockers (Group 6), or microbial disruptors (Group 11) [1]. This prevents selection for a single resistant genotype.
  • Implement Integrated Mite Control (IMC): this compound is compatible with IMC programs. Field trials showed it is selectively more toxic to pest mites (Panonychus ulmi) than to predatory mites (Typhlodromus pyri), helping to conserve natural enemy populations [5].
  • Limit Application Frequency: Follow manufacturer recommendations to minimize selection pressure. For instance, Mitsubishi recommends only one application of this compound per season in rotation with other acaricides to delay resistance [3].
  • Utilize the Fitness Cost of Resistance: Mutations like H107R and V103I in the PSST subunit are associated with a fitness cost, including reduced fecundity and lower mobility due to reduced complex I activity and ATP levels [2]. In the absence of selection pressure, resistant populations may decline in competitiveness.

The following diagram illustrates the logical workflow for managing resistance development.

resistance_management Resistance Management Workflow cluster_strategy Management Actions start Suspected Field Control Failure monitor Resistance Monitoring (Leaf-Dip Bioassay & Genotyping) start->monitor mech Identify Resistance Mechanism monitor->mech strat Implement Management Strategy mech->strat rotate Rotate MoA Groups strat->rotate integrate Integrate Biological Control strat->integrate limit Limit Application Frequency strat->limit

Q5: How stable is this compound resistance in mite populations? Resistance can be stable but may decline slowly without selection pressure. A study on Tetranychus urticae showed that after 55 months (over 4.5 years) without pesticide selection, LC50 level resistance dropped from 63.29-fold to 2.41-fold. However, the population remained heterogeneous, with LC99 level resistance still at 38.03-fold, indicating a persistent resistant sub-population [4]. This slow reversion highlights the critical need for proactive management.

Research & Diagnostic Gaps

The available information has some limitations that you may need to address in your research:

  • Specific PCR Primers: The search results confirm the existence of target-site mutations but do not provide specific primer sequences for PCR assays.
  • Recent Surveillance Data: The most specific data on resistance levels and stability comes from studies published between 1998 and 2002 [5] [4], underscoring the need for current local surveillance.

References

overcoming Tebufenpyrad resistance in spider mites

Author: Smolecule Technical Support Team. Date: February 2026

Tebufenpyrad Resistance: Mechanisms & Diagnostics

  • Mode of Action: this compound is a Mitochondrial Electron Transport Inhibitor (METI) of complex I (NADH:ubiquinone oxidoreductase). It disrupts cellular energy (ATP) production, leading to insect death [1].
  • Primary Resistance Mechanisms:
    • Metabolic Detoxification: Enhanced activity of detoxification enzymes, particularly Cytochrome P450 monooxygenases (P450s), is a major mechanism. For instance, CYP392A11 in Tetranychus urticae has been functionally characterized to hydroxylate and confer resistance to METI acaricides like fenpyroximate, and is often overexpressed in multi-resistant strains [2]. Glutathione S-transferases (GSTs) and esterases may also contribute [3] [4].
    • Target-Site Mutation: A key mutation (H110R) in the PSST homologue of mitochondrial complex I has been identified in resistant T. urticae, reducing the binding efficiency of METI acaricides [1] [2].
    • Cross-Resistance: Significant cross-resistance is common among METI-I acaricides (e.g., pyridaben, fenpyroximate) due to shared target sites and detoxification pathways [2] [5]. However, a 2023 study on bean fields found no cross-resistance between this compound and spiromesifen (a lipid synthesis inhibitor), suggesting its potential use in rotation [6].

The relationships between these mechanisms and diagnostics are summarized in the workflow below:

G Start Start: Suspected Resistance Bioassay Dose-Response Bioassay Start->Bioassay Mech1 Metabolic Mechanism Suspected? Bioassay->Mech1 High RR/Cross-Resistance Mech2 Target-Site Mechanism Suspected? Bioassay->Mech2 High RR, PBO non-synergized TestMech1 Synergist Assay (PBO, DEM, DEF) Mech1->TestMech1 ConfMech1 Enzyme Activity Assay (GSTs, Esterases, P450s) TestMech1->ConfMech1 Integrate Integrate Findings & Develop Management Strategy ConfMech1->Integrate TestMech2 DNA Sequencing (PSST gene) Mech2->TestMech2 ConfMech2 Identify H110R Mutation TestMech2->ConfMech2 ConfMech2->Integrate

Resistance Monitoring & Data Analysis

Regular monitoring of resistance levels and cross-resistance patterns is essential. The table below summarizes key quantitative data from field and laboratory studies for reference.

Mite Species / Population Resistance Factor (RF) / Observed Effect Key Findings / Cross-Resistance Notes
Tetranychus urticae (Bean fields, Burdur, 2023) [6] RF: 1.0 to 2.3-fold (this compound) No cross-resistance with spiromesifen detected.
Tetranychus urticae (Stability study) [7] RF dropped from 63.29 to 2.41-fold (LC50) after 55 months without selection. Population remained heterogeneous; LC99 resistance was 38.03-fold.
Tetranychus urticae (Multi-resistant strain) [2] P450 activity >20-fold higher. Synergism with PBO (nearly 100-fold). Cross-resistance to pyridaben, fenpyroximate, this compound.
Tetranychus truncatus (Pyridaben-resistant) [8] Resistant strain showed higher adaptability to high temperature (34–40°C). Antioxidant enzyme gene TtPOD4 linked to heat adaptation in resistant mites.

Anti-Resistance Management Strategies

Effective resistance management requires a multi-pronged approach that reduces selection pressure and exploits potential fitness costs.

  • Rotate with Non-Cross-Resistant Acaricides

    • Rationale: Rotating MoA groups disrupts selection for any single mechanism.
    • Action: Use this compound in rotation with acaricides from different IRAC groups. Spiromesifen (Group 23) is a viable candidate, as a recent study found no cross-resistance with this compound in T. urticae [6]. Organotins (e.g., azocyclotin) have also proven effective against METI-resistant strains [5].
  • Utilize Synergists to Counteract Metabolic Resistance

    • Rationale: Piperonyl butoxide (PBO) inhibits P450s, reversing metabolic resistance.
    • Action: In laboratory bioassays, PBO synergized METI toxicity by nearly 100-fold in a resistant strain [2]. Formulating acaricides with PBO can be a practical strategy.
  • Incorporate New Modes of Action and Biorational Pesticides

    • Rationale: Essential oils and their monoterpenoids act via multiple pathways, reducing resistance risk.
    • Action: Artemisia annua essential oil, 1,8-cineole, and camphor exhibit significant toxicity to T. urticae and inhibit detoxification enzymes (esterases, GSTs, P450s) [3]. These can be integrated as effective, eco-friendly alternatives.
  • Exploit Potential Fitness Costs

    • Rationale: Resistance traits can confer disadvantages in absence of selection.
    • Action: Laboratory studies show this compound resistance can decline without selection pressure [7]. Rotating chemicals and allowing periods without METI use can exploit this instability.

Detailed Experimental Protocols

Dose-Response Bioassay for Resistance Monitoring

This standard method quantifies resistance levels in field populations [6].

  • Materials: Susceptible mite strain, field-collected mites, this compound analytical standard, solvent (e.g., acetone), control solution, spraying tower, bean leaves, fine brushes.
  • Procedure:
    • Prepare a serial dilution of this compound in solvent (7+ concentrations plus control).
    • Use a spraying tower to apply 2 mL of each solution evenly onto bean leaf discs.
    • Transfer 25 adult mites onto each treated disc. Use 3 replicates per concentration.
    • Assess mortality after 24 hours under controlled conditions.
    • Calculate LC50 values using probit analysis. The Resistance Ratio (RR) = LC50 (field population) / LC50 (susceptible strain).
Synergist Bioassay to Detect Metabolic Resistance

This assay identifies the involvement of major detoxification enzyme families [2].

  • Materials: Acaricides, synergists (Piperonyl Butoxide (PBO) for P450s, Diethyl Maleate (DEM) for GSTs, S,S,S-tributyl phosphorotrithioate (DEF) for esterases).
  • Procedure:
    • Pre-apply a sub-lethal dose of synergist to mites 1-2 hours before acaricide exposure.
    • Conduct a standard dose-response bioassay as described above.
    • A significant decrease in the LC50 of the acaricide in the presence of a specific synergist indicates the involvement of that detoxification pathway.
Molecular Detection of Target-Site Mutation

Detects the H110R mutation in the PSST gene [1] [2].

  • Steps:
    • DNA Extraction: Extract genomic DNA from single or pooled mites.
    • PCR Amplification: Design primers to amplify the region of the PSST gene containing the H110R locus.
    • Sequencing and Analysis: Sequence the PCR products and align them with a reference susceptible sequence to identify the single nucleotide polymorphism (SNP) responsible for the H110R amino acid change.

Frequently Asked Questions (FAQs)

Q1: A field population shows 60-fold resistance to this compound. What is the most likely mechanism, and how can I confirm it? A1: High-level resistance like this often involves metabolic detoxification by P450s and/or a target-site mutation (H110R).

  • Confirmation: First, conduct a synergist assay with PBO. If PBO significantly restores susceptibility, it implicates P450s. To check for the H110R mutation, sequence the PSST gene of your strain [1] [2].

Q2: Is there cross-resistance between this compound and other complex I inhibitors? A2: Yes, cross-resistance is common among METI-I acaricides (e.g., pyridaben, fenpyroximate, fenazaquin) due to their shared target site and the ability of detoxification enzymes like CYP392A11 to metabolize multiple compounds within this group [2] [5]. Avoid rotating these with each other.

Q3: Are there any fitness costs associated with this compound resistance that I can exploit? A3: Yes. Studies indicate that without continuous selection pressure, resistance levels can decline. One study found LC50 resistance dropped from 63-fold to just 2.4-fold after about 5 years in the lab, though some high-level resistant individuals may persist [7]. This supports the value of rotating MoAs.

References

Cross-Resistance Patterns of Tebufenpyrad

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes documented cross-resistance patterns between tebufenpyrad and other acaricides, based on studies of resistant mite strains (Tetranychus urticae, Tetranychus kanzawai, and Panonychus ulmi).

Resistant Strain / Species Acaricide Tested Resistance Level (Resistance Factor, RF) Primary Proposed Mechanism Citation

| Belgian field strain (MR-VP) Tetranychus urticae | This compound | RF: 184-fold | Metabolic (P450) | [1] [2] | | | Fenpyroximate | RF: 1,547-fold | Not metabolic (likely target-site) | [1] [2] | | | Pyridaben | RF: 5,971-fold | Metabolic (P450 & esterases) | [1] [2] | | | Fenazaquin | RF: 35-fold | Information Not Specified | [1] [2] | | Japanese strain (AKITA) Tetranychus urticae | This compound | RF: 33-fold | Information Not Specified | [3] | | | Fenpyroximate | RF: 870-fold | Information Not Specified | [3] | | | Pyridaben | RF: 1,100-fold | Information Not Specified | [3] | | Australian strain (WA) Tetranychus urticae | Pyridaben | RF: >210-fold | Information Not Specified | [4] | | | Fenpyroximate | RF: 24.6-fold | Information Not Specified | [4] | | | Chlorfenapyr | RF: 2.2-fold | Information Not Specified | [4] | | Tetranychus kanzawai | Fenpyroximate | RF: 1,265-fold | Information Not Specified | [5] | | | Pyridaben | RF: 134-fold | Information Not Specified | [5] | | | This compound | RF: 97-fold | Information Not Specified | [5] | | Panonychus ulmi (Field Populations) | Fenazaquin | RR: 3.1 to 13.6-fold | Suggested: selection pressure from other METIs | [6] |

Mechanisms of Resistance

Resistance to this compound and other METI-acaricides primarily arises through two key mechanisms:

  • Target-Site Mutation (PSST Subunit): A key mechanism is a point mutation in the PSST subunit of mitochondrial complex I. A mutation at position H92R (in T. urticae) or H107R (in Panonychus citri) has been directly linked to resistance against METI-acaricides, including this compound [7] [8]. This subunit is part of the quinone-binding tunnel, and the mutation is thought to reduce the binding affinity of the acaricide [7].
  • Metabolic Resistance: Resistant strains often show enhanced metabolic detoxification. Synergist studies—using compounds that inhibit specific detoxification enzymes—have clarified the roles of these systems:
    • Piperonyl butoxide (PBO): Suppresses resistance by inhibiting cytochrome P450 monooxygenases [1] [3] [2].
    • S,S,S-tributylphosphorotrithioate (DEF): Suppresses resistance by inhibiting esterases [1] [2].

The diagram below illustrates how these mechanisms confer resistance.

G Acaricide This compound & other METIs Sub1 Metabolic Resistance Acaricide->Sub1 Sub2 Target-Site Resistance Acaricide->Sub2 P450 P450 Monooxygenases Sub1->P450 Esterases Esterases Sub1->Esterases PSST PSST Subunit Mutation (e.g., H92R) Sub2->PSST NoTox No Toxic Effect P450->NoTox Detoxification Esterases->NoTox Detoxification NoBind Reduced Binding PSST->NoBind Inhibitor Binding Site

Key Experimental Protocols

For researchers needing to investigate these mechanisms, here are summaries of standard methodologies cited in the literature.

Toxicity Bioassays (Leaf-Dip or Foliar Spray)

This is a fundamental method for determining baseline toxicity and calculating Resistance Factors (RF).

  • Principle: Mites are exposed to acaricides applied to their food source, and mortality is assessed.
  • Procedure:
    • Preparation: Prepare a series of acaricide solutions in appropriate solvents (e.g., acetone) with varying concentrations.
    • Application: Dip leaf discs (e.g., from bean plants) into the solutions or use a spray tower to apply them evenly.
    • Exposure: Place a specified number of adult female mites (e.g., 20-25) onto each treated leaf disc.
    • Incubation: Maintain the discs under controlled conditions (e.g., 25±1°C, 60% RH, 16:8 light:dark).
    • Assessment: Record mortality after a set period (e.g., 24, 48, or 72 hours). A mite is typically considered dead if it does not move when prodged.
    • Analysis: Use probit analysis of concentration-mortality data to calculate LC50 (Lethal Concentration for 50% population) values. The RF is calculated as LC50 (resistant strain) / LC50 (susceptible strain) [1] [6] [4].
Synergism Studies

These experiments help identify the involvement of metabolic enzymes in resistance.

  • Principle: Mites are pre-treated with a synergist that inhibits a specific detoxification enzyme, before being exposed to the acaricide. A significant increase in mortality compared to acaricide-alone treatment implies that the inhibited enzyme contributes to resistance.
  • Procedure:
    • Synergists: Common inhibitors include:
      • Piperonyl butoxide (PBO): for P450 monooxygenases.
      • S,S,S-tributylphosphorotrithioate (DEF): for esterases.
      • Diethyl maleate (DEM): for glutathione S-transferases (GSTs).
    • Pre-treatment: Apply a sub-lethal dose of the synergist to the mites via leaf discs or topical application.
    • Bioassay: After a set period (e.g., 2-3 hours), transfer the pre-treated mites to leaf discs treated with the acaricide.
    • Control Groups: Include groups treated with synergist-only, acaricide-only, and solvent-only.
    • Analysis: Compare mortality rates between the synergist+acaricide group and the acaricide-only group. A significant reduction in the LC50 value in the synergist group indicates the enzyme system plays a role in resistance [1] [2].
Marker-Assisted Backcrossing

This advanced genetic technique is used to isolate the phenotypic effect of a specific resistance mutation from other potential mechanisms in a strain's genome.

  • Objective: To introduce a known target-site resistance mutation (e.g., PSST H92R) into a genetically susceptible background, creating a "congenic" strain. This allows researchers to measure the resistance conferred by that single mutation.
  • Workflow: The multi-generational process is visualized below.

G Start Start: Cross Resistant (R) Male with Susceptible (S) Female F1 F1 Progeny: Females are heterozygous (R/S) Start->F1 BC1 Backcross 1: Cross F1 Female with S Male F1->BC1 Screen1 Screen offspring for heterozygous (R/S) females BC1->Screen1 BCn Repeat Backcrossing (e.g., 8-10 generations) Screen1->BCn Select R/S female ScreenFinal Screen for homozygous (R/R) or (S/S) individuals BCn->ScreenFinal Final Congenic Lines: Genetically identical except for the locus of interest ScreenFinal->Final

Key Takeaways for Researchers

  • Strong Cross-Resistance is Common: Resistance to this compound often confers strong cross-resistance to pyridaben and fenpyroximate [1] [4] [3]. This is a critical consideration for resistance management rotations.
  • Inheritance Varies: The genetic inheritance of resistance can be incompletely dominant (as seen for pyridaben and fenpyroximate in some studies) or involve multiple genes (as reported for this compound) [7] [1] [2].
  • Multiple Mechanisms Coexist: Both metabolic detoxification (involving P450s and esterases) and target-site mutations (PSST subunit) contribute to the resistant phenotype, and they can occur together [7] [1] [8].
  • Consider Fitness Costs: Recent research indicates that target-site mutations like H107R in the PSST subunit can lead to a fitness cost, such as reduced fecundity and lower mobility in mites, due to impaired mitochondrial function [7]. This can influence the dynamics of resistance in field populations.

References

Unusual Fragment Ion Observation and Formation Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Researchers have observed an unexpected fragment ion at m/z 187 in the MS/MS spectra of deprotonated Tebufenpyrad ([M-H]⁻ at m/z 332) when using electrospray ionization (ESI) in negative mode [1] [2]. This was initially puzzling as the ion contains more oxygen atoms than the parent ion.

The mechanism for its formation was identified as the attachment of a carbon dioxide (CO₂) molecule to a primary fragment ion [1] [2].

  • Primary Fragmentation: The deprotonated molecule ([M-H]⁻) first fragments via a common pathway, losing a neutral isocyanate molecule (R-N=C=O), to yield a dominant deprotonated pyrazole fragment ion at m/z 143 [1].
  • CO₂ Adduct Formation: The ion at m/z 143 can subsequently react with trace CO₂ present in the instrument's mass analyzer (e.g., the C-trap in an Orbitrap instrument) to form a carboxylate anion at m/z 187 [1]. Computational results support this, showing a significantly negative Gibbs free energy for the CO₂ addition, making the reaction favorable [1].

The table below summarizes the key ions involved in this process.

Ion (m/z) Role / Description Elemental Composition (from [1])
332 Deprotonated this compound ([M-H]⁻) -
143 Primary fragment ion (deprotonated pyrazole) C₇H₅ClN₂O⁻
187 CO₂ adduct ion (pyrazole carboxylate anion) C₈H₅ClN₂O₃⁻

This process can be visualized in the following fragmentation workflow:

tebufenpyrad_fragmentation Start Deprotonated this compound [M-H]⁻ (m/z 332) FragStep Fragmentation Step Neutral Loss of Isocyanate Start->FragStep PrimaryIon Primary Fragment Ion (m/z 143) C₇H₅ClN₂O⁻ FragStep->PrimaryIon CO2Adduct Reaction with Trace CO₂ in Mass Analyzer PrimaryIon->CO2Adduct FinalIon CO₂ Adduct Ion (m/z 187) C₈H₅ClN₂O₃⁻ CO2Adduct->FinalIon

Experimental Protocol for Observation

The following methodology is adapted from the research that identified this phenomenon [1].

  • 1. Instrumentation: The analysis was performed using a Q Exactive hybrid quadrupole-Orbitrap mass spectrometer equipped with a heated electrospray ionization (HESI) source.
  • 2. MS Conditions:
    • Ionization Mode: ESI negative
    • Spray Voltage: 3.1 kV
    • Sheath & Auxiliary Gas: Nitrogen (N₂)
    • Capillary Temperature: 320 °C
    • MS/MS Scan: Precursor ion selected with an isolation window of ± 0.5 Da around m/z 332.
    • Fragmentation: Collision-Induced Dissociation (CID) with nitrogen as the collision gas, using a Normalized Collision Energy (NCE) of 20%.
  • 3. Sample Preparation: A standard of this compound was prepared in a solvent (e.g., methanol or a 1:1 acetonitrile/water mixture) at a concentration of 10 μg/mL and infused into the spectrometer via a syringe pump.

Troubleshooting Guide & FAQs

  • How do I minimize the formation of the CO₂ adduct ion? The CO₂ is derived from the residual atmosphere in the instrument. Ensuring good vacuum integrity and using high-purity collision gases may help, but this adduct might still form under standard operating conditions [1]. The key is to be aware of its origin to avoid misidentification.

  • Could this CO₂ adduct formation be a source of error in my analysis? Yes. This ion could lead to misidentification if you mistakenly assume it comes directly from the parent molecule. It might be incorrectly interpreted as a fragment containing a carboxylic acid or ester group native to the analyte [1]. Always verify proposed structures with accurate mass data.

  • Is this phenomenon specific to this compound? No, the study found that Tolfenpyrad (a structurally related pyrazole acaricide) exhibits the same behavior, generating an identical CO₂ adduct ion at m/z 187 [3] [1]. This suggests the phenomenon may apply to other pesticides containing a similar pyrazole functional group.

References

mitigating Tebufenpyrad water quality impacts

Author: Smolecule Technical Support Team. Date: February 2026

Tebufenpyrad: Key Properties & Hazards

For researchers, understanding its fundamental characteristics is the first step in designing experiments to mitigate its water quality impacts.

Property Description / Value Key Research Implications
Chemical Classification Pyrazolecarboxamide acaricide/insecticide [1] [2] Informs structure-activity relationship and potential for molecular modification.
Mode of Action Mitochondrial Complex I electron transport inhibitor [3] [1] [2] Suggests primary cellular target; relevant for assessing mitochondrial toxicity in non-target species.
Water Solubility 2.39 mg/L (at 20°C, pH 7) [1] [2] Indicates potential for leaching and surface water contamination.
Octanol-Water Partition Coefficient (Log P) 4.93 [1] High lipophilicity suggests potential for bioaccumulation in aquatic organisms.

| Primary Toxicological Concerns | - Neurotoxicity (dopaminergic neuronal cells) [3]

  • Reproductive Toxicity (trophectoderm/uterine cells) [4]
  • Mitochondrial Dysfunction [3] [4] | Guides selection of toxicological endpoints for risk assessment (e.g., oxidative stress, ATP levels, cell death). | | Reported Environmental Concentrations | - Up to 0.337 mg/L in rivers [4]
  • Detected in soil, water, and human urine [4] | Provides context for environmentally relevant concentrations in exposure studies. |

Experimental Models & Protocols

Here are detailed methodologies from published studies investigating this compound's toxicity, which can be adapted for further research.

In Vitro Neurotoxicity Assessment in Neuronal Cells

This protocol is based on a study that demonstrated this compound induces mitochondrial dysfunction and oxidative damage in dopaminergic neuronal cells [3].

  • Cell Line: Rat immortalized mesencephalic dopaminergic neuronal cells (N27 cells) [3].

  • Culture Conditions: Grow cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 50 units/mL penicillin, and 50 μg/mL streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO₂ [3].

  • Treatment Paradigm:

    • Prepare a stock solution of this compound in DMSO and dilute in serum-free RPMI medium for treatments [3].
    • Treat cells at 65-70% confluence for a period of 3 hours [3].
    • The study reported an EC₅₀ of 3.98 μM for cell death; testing a range of concentrations (e.g., 1-10 μM) is advisable [3].
  • Key Experimental Endpoints and Methods:

    • Cell Viability: Use the MTS assay (e.g., Cell Titer 96 AQueous Non-Radioactive Cell Proliferation Kit) [3].
    • Cytotoxicity / Cell Death: Use the SYTOX Green assay, which selectively stains nucleic acids of dead cells [3].
    • Reactive Oxygen Species (ROS): Measure generation using the fluorescent probe CM-H₂DCFDA [3].
    • Mitochondrial Morphology: Stain cells with MitoTracker Red CMXROS and analyze using confocal fluorescence imaging for morphometric parameters (length, circularity) [3].
    • Mitochondrial Function: Assess using the Seahorse XF96 Analyzer to measure the Oxygen Consumption Rate (OCR). Key parameters include basal respiration, ATP-linked respiration, and maximal respiratory capacity [3].
    • Cellular ATP Levels: Quantify using a luminescence-based assay (e.g., Cell Titer Glo Luminescent Cell Viability Assay) [3].
In Vitro Reproductive Toxicity Assessment

This protocol is based on a study investigating the effects of this compound on mammalian implantation models [4].

  • Cell Lines: Porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cells [4].

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12) supplemented with 10% FBS [4].

  • Treatment Paradigm:

    • Treat cells with this compound for 48 hours. The study observed significant reduction in cell viability at concentrations as low as 20 nM [4].
  • Key Experimental Endpoints and Methods:

    • Cell Viability: Use the MTT assay [4].
    • Apoptosis: Measure using flow cytometry with annexin V/propidium iodide staining [4].
    • Intracellular ROS: Detect using the fluorescent probe H₂DCFDA [4].
    • Cell Cycle Analysis: Perform by staining cellular DNA with propidium iodide and analyzing with flow cytometry [4].
    • Intracellular Calcium (Ca²⁺) Levels: Measure using the fluorescent calcium indicator Fluo-4 AM and confocal microscopy [4].
    • Cell Migration: Assess using a wound healing assay (scratch assay) [4].
    • Protein Signaling Pathways: Analyze the activation of MAPK signaling pathways (e.g., ERK, JNK, p38) via western blotting to detect phosphorylated and total proteins [4].

Analytical Method for Residue Analysis in Plants

Monitoring this compound levels is crucial for environmental fate studies. Here is a validated method for its extraction and quantification in plant matrices like angelica leaves [5].

  • Extraction: Use the QuEChERS method. Homogenize 10 g of sample with 10 mL of acetonitrile. Add a buffering salt mixture (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citr·2H₂O, 0.5 g Na₂HCitr·1.5H₂O), vortex vigorously for 1.5 minutes, and centrifuge [5].
  • Clean-up: For the supernatant, use a dispersive-SPE (d-SPE) kit containing PSA and MgSO₄ [5].
  • Instrumental Analysis:
    • Technique: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) [5].
    • Quantitation: Use a matrix-matched calibration curve (e.g., 0.005–0.5 mg/kg) to compensate for matrix effects [5].
    • Method Validation: The method demonstrated a Limit of Quantification (LOQ) of 0.01 mg/kg, recovery rates of 94.5–111.1%, and good linearity (R² > 0.999) [5].

Cellular Toxicity Pathway of this compound

The diagram below synthesizes the key mechanistic findings from the cited studies, illustrating the proposed signaling pathway that leads to cellular damage.

G Figure: Proposed signaling pathway of this compound-induced cellular toxicity. Based on in vitro studies in neuronal and reproductive cell lines. This compound This compound Mitochondrial\nComplex I\nInhibition Mitochondrial Complex I Inhibition This compound->Mitochondrial\nComplex I\nInhibition ROS Production ROS Production Mitochondrial\nComplex I\nInhibition->ROS Production Δ Mitochondrial\nMembrane Potential Δ Mitochondrial Membrane Potential Mitochondrial\nComplex I\nInhibition->Δ Mitochondrial\nMembrane Potential Reduced ATP\nProduction Reduced ATP Production Mitochondrial\nComplex I\nInhibition->Reduced ATP\nProduction Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Altered MAPK\nSignaling Altered MAPK Signaling Oxidative Stress->Altered MAPK\nSignaling Disrupted Calcium\nHomeostasis Disrupted Calcium Homeostasis Oxidative Stress->Disrupted Calcium\nHomeostasis Impaired Cell\nMigration Impaired Cell Migration Reduced ATP\nProduction->Impaired Cell\nMigration Apoptosis &\nCell Death Apoptosis & Cell Death Reduced ATP\nProduction->Apoptosis &\nCell Death Cell Cycle\nArrest Cell Cycle Arrest Altered MAPK\nSignaling->Cell Cycle\nArrest Altered MAPK\nSignaling->Apoptosis &\nCell Death Cell Cycle\nArrest->Apoptosis &\nCell Death Disrupted Calcium\nHomeostasis->Apoptosis &\nCell Death

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of this compound that influence its water quality impact? The most critical properties are its low water solubility (2.39 mg/L) and high lipophilicity (Log P = 4.93) [1]. This combination suggests this compound has a high potential to adsorb to organic matter in sediments and bioaccumulate in aquatic food webs, leading to chronic exposure even if water column concentrations are low.

Q2: What are the most sensitive endpoints to assess this compound toxicity in aquatic organisms and mammalian models? Based on current research, the most sensitive endpoints are related to mitochondrial function [3] [4]. You should design experiments to measure:

  • Oxidative Stress Parameters: ROS generation, lipid peroxidation, and antioxidant enzyme activities.
  • Bioenergetic Profiles: Oxygen consumption rate (OCR) and cellular ATP levels.
  • Cellular Health: Apoptosis rates, cell viability, and, for reproductive toxicity models, cell migration and gene expression related to implantation.

Q3: I need to detect and quantify this compound residues in environmental water samples. What is a reliable analytical method? A robust approach involves solid-phase extraction (SPE) followed by LC-MS/MS analysis. While the provided method is for plants [5], it can be adapted for water. For water samples, a larger volume should be passed through the SPE cartridge. Using a matrix-matched calibration and an isotopically labeled internal standard for this compound, if available, is highly recommended to ensure accuracy and precision by correcting for matrix effects and recovery losses.

References

Tebufenpyrad: Core Properties and Regulatory Status

Author: Smolecule Technical Support Team. Date: February 2026

For a quick overview, the table below summarizes the key characteristics of Tebufenpyrad.

Property Description
Chemical Type Pyrazolecarboxamide insecticide/acaricide [1]
Mode of Action Mitochondrial Complex I electron transport inhibitor (IRAC Group 21A) [1]
Key Use Cases Apples, pears, strawberries, ornamentals, hops; controls mites (e.g., Tetranychus spp.) and aphids [1]
EU Approval Status Approved until January 31, 2027; candidate for substitution [1]
Water Solubility 2.39 mg/L (at 20°C, pH 7) [1]
Log P (Octanol-Water) 4.93 [1]
Environmental Stability Moderately persistent (DT50 up to 74.4 days) [2]

Documented Effects on Non-Target Organisms

This compound's toxicity extends beyond its target pests. The following table summarizes its effects on various non-target organisms.

Organism / System Observed Effects Key Findings & Proposed Mechanisms

| Mammalian Cells (Porcine Trophectoderm & Uterine Epithelial) | • Impaired cell viability & proliferation • Induction of apoptosis & oxidative stress (ROS production) • Cell cycle arrest • Disruption of intracellular calcium homeostasis • Altered MAPK signaling pathways • Inhibited cell migration [2] | • Viability reduced to ~80% at 20 nM in vitro [2]. • Mechanisms involve oxidative stress → disrupted Ca²⁺ signaling → activation of apoptotic pathways → impaired cellular functions crucial for embryo implantation [2]. | | Fish | • Developmental toxicity • High acute toxicity [2] | Considered one of the most toxic pesticides to fish according to the European Food Safety Authority (EFSA) [2]. | | Aquatic Environment | Environmental contamination | Detected in river water at concentrations up to 0.337 mg/L [2]. | | Crops (Residue Persistence) | Residues in food products | • Detected in angelica leaves; half-life of 3.0-4.2 days [3]. • Found in strawberries as part of "multi-residue" mixtures [4]. |

Experimental Protocols for Toxicity Assessment

Here are detailed methodologies for key experiments investigating this compound's cytotoxicity, based on the cited studies.

Cell Viability, Apoptosis, and Oxidative Stress Assay

This protocol is used to assess fundamental cytotoxic responses [2].

  • 1. Cell Culture: Use porcine trophectoderm (pTr) and uterine luminal epithelial (pLE) cell lines. Culture in Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic at 37°C in a 5% CO₂ atmosphere.
  • 2. Chemical Treatment: Prepare this compound stock solution in DMSO. Treat cells with a dose range (e.g., 0 - 10,000 nM) for 48 hours. Include a vehicle control (DMSO at same concentration as treated groups).
  • 3. MTT Assay for Viability:
    • After treatment, add MTT reagent to each well and incubate for 4 hours.
    • Dissolve the formed formazan crystals with a solubilization solution.
    • Measure the absorbance at 570 nm using a microplate reader. Viability is expressed as a percentage of the vehicle control.
  • 4. Apoptosis Detection via Flow Cytometry:
    • Harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI).
    • Analyze using a flow cytometer to distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations.
  • 5. Reactive Oxygen Species (ROS) Measurement:
    • Load cells with the fluorescent probe H₂DCFDA.
    • After incubation, measure fluorescence intensity with excitation/emission at 485/535 nm. Increased fluorescence indicates higher ROS levels.
Intracellular Calcium (Ca²⁺) Imaging

This method is used to visualize the disruption of calcium homeostasis [2].

  • 1. Cell Seeding and Treatment: Seed cells on glass-bottom dishes and treat with this compound as required.
  • 2. Calcium Staining: Load cells with a fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM) in Hanks' Balanced Salt Solution (HBSS) for 30-60 minutes at 37°C.
  • 3. Image Acquisition: Observe cells under a fluorescence microscope or confocal laser scanning microscope. Capture images at regular intervals (e.g., every few seconds) to monitor dynamic changes in fluorescence, which reflects changes in intracellular Ca²⁺ concentration.
  • 4. Data Analysis: Quantify the fluorescence intensity over time for individual cells using image analysis software. A sustained increase in fluorescence indicates a loss of calcium homeostasis.

Mechanism of Action and Signaling Pathways

The diagram below illustrates the key cellular events and signaling pathways implicated in this compound's toxicity in mammalian cells, based on the research.

G This compound This compound Exposure Mitochondria Mitochondrial Complex I Inhibition This compound->Mitochondria ROS ↑ ROS Production (Oxidative Stress) Mitochondria->ROS Ca_Disruption Disruption of Calcium Homeostasis ROS->Ca_Disruption MAPK Altered MAPK Signaling ROS->MAPK possible crosstalk Apoptosis Activation of Apoptosis Ca_Disruption->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle MAPK->Apoptosis Migration Impaired Cell Migration MAPK->Migration Implantation Defective Implantation (Potential Reproductive Toxicity) CellCycle->Implantation Apoptosis->Implantation Migration->Implantation

Frequently Asked Questions (FAQs)

Q1: At what concentration does this compound begin to show significant effects in cellular models? A1: In porcine trophectoderm (pTr) and uterine epithelial (pLE) cells, a significant reduction in cell viability (to approximately 80%) was observed at a concentration as low as 20 nM after 48 hours of treatment. Effects like apoptosis and oxidative stress became more pronounced at higher doses within the tested range (0-10,000 nM) [2].

Q2: What is the environmental persistence of this compound, and where has it been detected? A2: this compound is moderately persistent in the environment, with a reported DT50 (half-life) of up to 74.4 days. It has been detected in various environmental matrices, including river water (up to 0.337 mg/L), soil, human urine, and food items like vegetables and chili peppers [2].

Q3: How does this compound's toxicity compare to other similar pesticides? A3: While direct comparative data is limited in the provided results, this compound is flagged by the European Food Safety Authority as one of the most toxic pesticides for fish [2]. Its mechanism as a mitochondrial complex I inhibitor is shared with other pesticides like pyridaben and tolfenpyrad, which also show neurotoxic and hepatotoxic potential in non-target organisms [5] [6].

Q4: My research involves residue analysis in plants. What is the dissipation pattern of this compound? A4: A study on angelica leaves reported a biological half-life for this compound between 3.0 and 4.2 days across different field sites. This dissipation data is critical for establishing Pre-Harvest Residue Limits (PHRLs) to ensure food safety, though one study concluded that a PHRL could not be established for angelica leaves due to high residue levels close to harvest [3].

References

Tebufenpyrad: Sublethal Effects & Population Dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the documented sublethal effects of Tebufenpyrad on arthropod populations? Sublethal exposure to this compound can cause significant effects that are not immediately fatal but impact population health and growth over time. Key findings from studies on the Two-Spotted Spider Mite (Tetranychus urticae) are summarized below [1].

Life Stage Treated Concentration Prolonged Developmental Time (vs. control) Reduced Intrinsic Rate of Increase (rm)
Egg 2.0 mg/L +1 day 0.258 (control: 0.307)
Larva 2.5 mg/L +1 day 0.278 (control: 0.307)
Protonymph 2.5 mg/L +2 days 0.207 (control: 0.307)
Deutonymph 4.0 mg/L +2 days 0.209 (control: 0.307)

In addition to the effects on development and population growth rate, this compound exposure also leads to reduced longevity and fertility in female survivors, and significantly alters the age distribution of the offspring, further destabilizing population structure [1].

Q2: What is the primary mode of action of this compound, and could this explain its sublethal neurotoxic effects? this compound is a mitochondrial electron transport inhibitor (METI), specifically targeting mitochondrial complex I. This mode of action is shared with the known neurotoxin rotenone [2] [3].

Studies on rat dopaminergic neuronal cells (N27 cells) demonstrate that this compound exposure rapidly initiates a cascade of mitochondrial dysfunction [2]:

  • Induces Oxidative Stress: Significant generation of reactive oxygen species (ROS) and damage to m-aconitase.
  • Causes Mitochondrial Structural Damage: Leads to abnormal mitochondrial morphology, including fragmentation.
  • Suppresses Mitochondrial Respiration: Rapidly inhibits basal oxygen consumption rate and reduces ATP-linked respiration.
  • Results in Neuronal Cell Death: The EC₅₀ for this compound in inducing cell death in N27 cells is 3.98 μM.

These findings indicate that the sublethal effects observed in pests and non-target species may stem from this fundamental disruption of cellular energy production and increased oxidative stress.

Q3: What are the ecotoxicological effects of this compound on freshwater model systems? this compound can have wide-ranging and species-specific effects on aquatic communities. The following data is based on indoor freshwater system models [4].

Organism / Parameter Observed Effect NOEC (TWA-based) LOEC (TWA-based)
Shrimp (Neocaridina palmata) Population suppression 0.67 μg/L 2.33 μg/L
Shrimp (via chitobiase activity) Physiological impact 1.41 μg/L ≤ 5.64 μg/L
Macrophyte (Ceratophyllum demersum) Population suppression - -
Phytoplankton Population suppression - -
Snail (Physa fontinalis) Population stimulation - -
Cladoceran (Simocephalus vetulus) Population stimulation - -
Bacterial Community Alters flora (stimulates nitrate reducers, suppresses cellulolysis) - -
Water Quality Deterioration (lowers DO, pH; alters nutrient levels) - -

Experimental Protocols & Workflows

Protocol 1: Life-Table Assay for Sublethal Effects on Mites This methodology is used to quantify sublethal effects on development and population parameters [1].

  • Treatment: Expose specific immature stages (eggs, larvae, protonymphs, deutonymphs) of Tetranychus urticae to sublethal concentrations of this compound (e.g., 2-4 mg/L) via residue on leaf discs.
  • Rearing & Monitoring: Transfer surviving individuals to fresh, untreated leaves. Monitor them daily until adulthood.
  • Data Collection:
    • Developmental Time: Record the time from the treated stage to adult emergence.
    • Longevity: Track the lifespan of adult females that survived treatment.
    • Fertility: Daily record the number of eggs laid by each female.
  • Population Parameter Calculation: Use the collected data to calculate the intrinsic rate of increase (rm), net reproductive rate (R0), and mean generation time (T) using age-specific life-table analysis.

The workflow for this assay is outlined below.

start Start Life-Table Assay treat Treat immature mite stages with sublethal this compound start->treat transfer Transfer survivors to untreated leaves treat->transfer monitor Monitor daily until adulthood transfer->monitor data Record data: - Developmental time - Adult longevity - Daily fecundity monitor->data calculate Calculate population parameters: - Intrinsic rate of increase (rm) - Net reproductive rate (R0) - Mean generation time (T) data->calculate end Analyze and report calculate->end

Protocol 2: Assessing Mitochondrial Dysfunction in Neuronal Cells This in vitro protocol is used to investigate the neurotoxic mechanisms of this compound [2].

  • Cell Culture & Treatment: Culture rat dopaminergic neuronal cells (N27 cells). At 65-70% confluence, treat with this compound (e.g., 1-10 μM) or vehicle (DMSO) in serum-free media for a set period (e.g., 3 hours).
  • Viability and Cytotoxicity Assessment:
    • MTS Assay: Measure overall cell viability after 3h treatment.
    • SYTOX Green Assay: Quantify dead cells based on nucleic acid staining.
  • Bioenergetic Profile Analysis (Seahorse XF Analyzer):
    • Seed cells in a Seahorse XF96 cell culture microplate.
    • Treat with this compound and run a Mitochondrial Stress Test by sequentially injecting oligomycin, FCCP, and antimycin A/rotenone.
    • Measure the Oxygen Consumption Rate (OCR) to derive parameters like basal respiration, ATP-linked respiration, and maximal respiratory capacity.
  • Oxidative Stress Measurement:
    • Load cells with CM-H2DCFDA dye after treatment.
    • Measure fluorescence to quantify intracellular ROS levels.
  • ATP Level Measurement: Use a luminescence-based ATP assay kit (e.g., Cell Titer Glo) to determine cellular ATP content post-treatment.

The following diagram illustrates the key steps in the mitochondrial dysfunction assay.

start Start Mitochondrial Assay plate Plate dopaminergic N27 cells start->plate treat Treat with this compound (1-10 μM, 3h) plate->treat assays Perform parallel assays treat->assays mts MTS Assay (Cell Viability) assays->mts sytox SYTOX Green Assay (Cell Death) assays->sytox seahorse Seahorse Bioanalyzer (Mitochondrial Stress Test) assays->seahorse ros ROS Measurement (CM-H2DCFDA dye) assays->ros atp ATP Measurement (Luminescence assay) assays->atp analyze Analyze mitochondrial dysfunction and oxidative stress mts->analyze sytox->analyze seahorse->analyze ros->analyze atp->analyze end Interpret neurotoxic profile analyze->end

Mechanism of Action: Mitochondrial Dysfunction Pathway

The diagram below synthesizes the key neurotoxic mechanism of this compound, linking molecular initiation to cellular consequences [2].

init This compound Exposure moi Inhibits Mitochondrial Complex I init->moi consequence1 Reduced Electron Transport & Proton Gradient moi->consequence1 consequence3 Increased Electron Leakage & ROS Generation moi->consequence3 consequence2 Loss of ATP Production consequence1->consequence2 effect1 Cellular Energy Crisis consequence2->effect1 effect2 Oxidative Stress Damage (e.g., m-aconitase) consequence3->effect2 outcome Neuronal Cell Death effect1->outcome effect3 Altered Mitochondrial Dynamics (Fragmentation) effect2->effect3 effect2->outcome effect3->outcome

Troubleshooting Common Experimental Challenges

  • Challenge: High control mortality in life-table assays with mites.
    • Solution: Ensure leaves in the control group are treated with the solvent (e.g., acetone or DMSO) only, at the same concentration used in the treatment groups. Use fresh leaf discs and maintain consistent environmental conditions (temperature, humidity).
  • Challenge: Low signal-to-noise ratio in Seahorse XF Analyzer data.
    • Solution: Optimize cell seeding density beforehand. Ensure compounds (oligomycin, FCCP, etc.) are freshly prepared and at the correct concentrations. Include background correction wells.
  • Challenge: High variability in ROS measurements using fluorescent dyes.
    • Solution: Protect dye-loaded cells from light. Include a positive control (e.g., H₂O₂ treatment) to validate the assay. Perform the assay in serum-free media to avoid serum-induced oxidation.

References

Classification and Molecular Targets of METI Acaricides

Author: Smolecule Technical Support Team. Date: February 2026

METI (Mitochondrial Electron Transport Inhibitor) acaricides disrupt energy production in mites. They are primarily categorized by the specific complex they inhibit within the mitochondrial membrane.

Active Ingredient Primary Target Complex Status/Notes
Tebufenpyrad Complex I (NADH dehydrogenase) [1] Not available for greenhouse use in some regions [1].
Fenazaquin Complex I (NADH dehydrogenase) [1] -
Fenpyroximate Complex I (NADH dehydrogenase) [1] -
Pyridaben Complex I (NADH dehydrogenase) [1] -
Acequinocyl Complex III (cytochrome bc₁) [1] -
Bifenazate Complex III (Qo site) [1] Considered a pro-miticide that requires metabolic activation [1].

The relationship between these acaricides and their mechanisms is summarized in the diagram below:

G METI METI Acaricides ComplexI Complex I Inhibitors METI->ComplexI ComplexIII Complex III Inhibitors METI->ComplexIII This compound This compound ComplexI->this compound Fenazaquin Fenazaquin ComplexI->Fenazaquin Fenpyroximate Fenpyroximate ComplexI->Fenpyroximate Pyridaben Pyridaben ComplexI->Pyridaben Acequinocyl Acequinocyl ComplexIII->Acequinocyl Bifenazate Bifenazate ComplexIII->Bifenazate Resistance H110R Mutation in PSST subunit This compound->Resistance CrossResistance Potential for Cross-Resistance Resistance->CrossResistance  confers

Resistance Profiles and Cross-Resistance

A significant challenge with METI acaricides is pest resistance. Spider mites, known for high genetic variability and detoxification enzymes, develop resistance rapidly [2]. Resistance to this compound and other Complex I inhibitors is documented across mite species.

  • Observed Control Failures and Resistance Ratios: A study on European red mite populations from French apple orchards found resistance to this compound and fenazaquin, with some field populations showing resistance ratios (RR) greater than 200-fold compared to susceptible laboratory strains [3].
  • Molecular Basis for Cross-Resistance: An H110R mutation in the PSST subunit of Complex I identified in resistant Tetranychus urticae leads to cross-resistance to multiple METI acaricides, including this compound and pyridaben [4]. This means using one Complex I inhibitor can select for resistance to others.

Efficacy and Sublethal Effects on Non-Target Organisms

Toxicity to Non-Target Animals

This compound poses risks to non-target organisms, as shown in the table below:

Organism / System Observed Effect Experimental Context
Porcine Trophectoderm & Uterine Cells Induced cell cycle arrest, disrupted calcium homeostasis, increased ROS, and impaired cell migration [5]. In vitro study to assess reproductive toxicity potential. Cell viability and biochemical changes were measured.
Freshwater Aquatic Microcosms NOEC (No Observed Effect Concentration) for shrimp (Neocaridina palmata) was 0.67 μg/L (based on wet weight). Suppressed macrophytes and phytoplankton, altered bacterial communities, and led to water quality deterioration [6]. Indoor microcosm study with a single this compound application. Populations of shrimp, snails, plants, and plankton were monitored; water chemistry and bacterial flora were analyzed.
Comparative Biological Half-Life

Persistence in crops is a key consideration. A study on angelica leaves found the biological half-life of this compound ranged from 3.0 to 4.2 days across different field sites [7]. This is comparable to the fungicide penthiopyrad under the same conditions, indicating moderate field persistence.

Strategic Implications for Research and Development

  • Resistance Management: this compound should not be used sequentially with other Complex I inhibitors. Rotate with acaricides having different modes of action, such as Complex III inhibitors or those with entirely different targets [8] [1].
  • Environmental and Non-Target Profile: Its high toxicity to aquatic invertebrates warrants careful environmental risk assessment. Mitigation strategies are needed to prevent runoff and drift into water bodies [6].
  • Exploring Alternatives: Research into botanical pesticides and entomopathogenic fungi (like Metarhizium anisopliae) is active, offering potentially more sustainable and selective control options [2] [9].

References

Tebufenpyrad cross-resistance with pyridaben

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Cross-Resistance Evidence

The table below summarizes key experimental findings that demonstrate cross-resistance between tebufenpyrad and pyridaben.

Resistant Strain (Source Pest) Selection Agent Cross-Resistance Level Primary Identified Mechanism(s) Citation
Two-spotted spider mite (Tetranychus urticae) from apples This compound >210-fold to Pyridaben Not specified in the study [1]
Citrus red mite (Panonychus citri) Pyridaben Cross-resistance to this compound confirmed Target-site mutation (H107R and V103I in PSST subunit) [2]
Two-spotted spider mite (Tetranychus urticae) multi-resistant strain Field selection (this compound) High cross-resistance to Pyridaben and Fenpyroximate Elevated cytochrome P450 activity (metabolic detoxification) [3]
Kanzawa spider mite (Tetranychus kanzawai) Independent strains Monogenic inheritance of resistance to both Single gene controlling resistance to each, with different dominance levels [4]

Shared Mechanism of Action

The primary reason for this cross-resistance is that both this compound and pyridaben are classified as Mitochondrial Electron Transport Inhibitors (METI-I) that target Complex I [5] [3] [6]. They disrupt cellular respiration by binding to the same general target—the NADH-coenzyme Q reductase region in the mitochondrial membrane—which inhibits ATP production and leads to pest death [5].

Detailed Experimental Evidence

The following experiments provide the data supporting the cross-resistance summary.

Experiment 1: Direct Measurement of Cross-Resistance in T. urticae
  • Objective: To confirm field-evolved resistance to this compound and quantify cross-resistance to other acaricides.
  • Protocol: A spider mite strain (WA) from a this compound control failure was collected. The resistance level (LC50) of the WA strain was compared to a susceptible strain using laboratory bioassays. Cross-resistance to other acaricides was measured similarly [1].
  • Key Result: The this compound-resistant strain showed extremely high cross-resistance to pyridaben (>210-fold), as well as cross-resistance to fenpyroximate (24.6-fold) [1].
Experiment 2: Identification of a Shared Target-Site Mutation in P. citri
  • Objective: To identify the genetic basis of pyridaben resistance and its implications for cross-resistance.
  • Protocol: Researchers performed bulked segregant analysis and genome sequencing on pyridaben-resistant and susceptible mite strains. They identified specific mutations in the PSST subunit of mitochondrial complex I. The effect of these mutations was validated by introducing them into transgenic Drosophila melanogaster (fruit flies) and conducting bioassays [2].
  • Key Result: The mutations H107R and V103I in the PSST subunit were positively correlated with pyridaben resistance. When introduced into Drosophila, these mutations also conferred resistance to this compound, providing direct evidence that a shared target-site mutation can cause cross-resistance [2].
Experiment 3: Evidence for Metabolic Cross-Resistance in T. urticae
  • Objective: To investigate the role of detoxifying enzymes in METI-acaricide resistance.
  • Protocol: A multi-resistant strain of spider mite (MR-VP) was studied. P450 activity was measured using model substrates. The effect of the P450 inhibitor Piperonyl Butoxide (PBO) on acaricide toxicity was tested in bioassays [3].
  • Key Result: The resistant strain showed elevated cytochrome P450 activity. When pre-treated with PBO, the toxicity of pyridaben, this compound, and fenpyroximate was significantly restored, indicating that enhanced P450-based detoxification is a shared mechanism for resistance to these acaricides [3].

Visualizing Resistance Mechanisms

The diagram below illustrates the two main mechanisms—target-site and metabolic resistance—that lead to cross-resistance between this compound and pyridaben.

resistance_mechanisms Mites Mites Exp Exposure to This compound or Pyridaben Mites->Exp Sel Selection Pressure Exp->Sel Mech Resistance Mechanisms Sel->Mech TR Target-Site Resistance Mech->TR MR Metabolic Resistance Mech->MR TR1 • Mutations in PSST subunit  of mitochondrial Complex I  (e.g., H107R, V103I) TR->TR1 CrossR Cross-Resistance to both acaricides TR->CrossR MR1 • Overexpression of  Cytochrome P450 enzymes  (e.g., CYP392A11) MR->MR1 MR->CrossR

Implications for Research and Management

The evidence has critical implications for professionals in the field:

  • Resistance Management: The strong cross-resistance means these acaricides should not be used as alternatives to one another in rotation or mixture programs. This can guide the development of more sustainable resistance management strategies.
  • Diagnostic Tools: The identified PSST mutations (e.g., H107R, V103I) can be used to develop molecular diagnostic kits for rapid detection of resistance in field populations [2].
  • Product Development: When developing new Complex I inhibitors, screening for cross-resistance against these established compounds is crucial, as resistant pest populations may already exist.

References

Tebufenpyrad mammalian toxicity comparison similar compounds

Author: Smolecule Technical Support Team. Date: February 2026

Tebufenpyrad vs. Pyridaben: A Neurotoxicological Profile

The following table summarizes key experimental findings comparing the toxicity of this compound and Pyridaben, both classified as mitochondrial complex I inhibitors, in rat dopaminergic neuronal cells (N27 cells) [1].

Parameter This compound Pyridaben Experimental Context
Cytotoxicity (EC₅₀) 3.98 μM 3.77 μM 3-hour exposure in N27 cells [1]
Impact on Mitochondrial Respiration Rapid, dose-dependent suppression Rapid, dose-dependent suppression Similar potent inhibition of basal oxygen consumption rate (OCR) [1]
Reactive Oxygen Species (ROS) Generation Induced Induced 3 μM exposure caused significant oxidative stress [1]
Mitochondrial Morphology Changes Reduced length & increased circularity Reduced length & increased circularity 3 μM exposure induced abnormal, fragmented structures [1]
ATP Production Decreased Decreased Loss of cellular ATP linked to mitochondrial respiration inhibition [1]
Primary Molecular Target Mitochondrial Complex I Mitochondrial Complex I IRAC MoA classification 21A [2] [1]

Detailed Experimental Methodology

The data in the table above was generated using the following key experimental protocols, which can serve as a reference for your own laboratory work [1]:

  • Cell Culture and Treatment: The study used an immortalized rat mesencephalic dopaminergic neuronal cell line (N27). Cells were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and treated at 65-70% confluency. The pesticides were dissolved in DMSO and applied in serum-free media for up to 3 hours.
  • Cell Viability Assay (MTS): Cells were plated in 96-well plates and treated with a range of concentrations (0-30 μM) for 3 hours. Viability was measured using the Cell Titer 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS), which measures the metabolic activity of live cells.
  • Cytotoxicity Assay (SYTOX Green): This fluorescent dye was used to measure cell death, as it only enters cells with compromised plasma membranes. An increase in fluorescence directly correlates with cytotoxicity.
  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS generation was detected using the cell-permeant fluorescent probe CM-H₂DCFDA. An increase in fluorescence indicates oxidation by intracellular ROS.
  • Mitochondrial Morphology Analysis: Cells were stained with MitoTracker Red CMXROS, a fluorescent dye that accumulates in active mitochondria. Images were captured via confocal fluorescence microscopy and analyzed with morphometric software to quantify length and circularity.
  • Bioenergetic Functional Analysis (Seahorse): The Seahorse XF96 Analyzer measured the Oxygen Consumption Rate (OCR) of cells in real-time. Key parameters included:
    • Basal Respiration: The baseline OCR before any perturbation.
    • ATP-linked Respiration: Measured by adding oligomycin, an ATP synthase inhibitor.
    • Maximal Respiratory Capacity: Measured by adding FCCP, an uncoupler that collapses the proton gradient.
    • Non-mitochondrial Respiration: Measured by adding rotenone & antimycin A, inhibitors of Complex I and III.
  • ATP Quantification: Cellular ATP levels were measured using the Cell Titer Glo Luminescent Cell Viability Assay, which generates a luminescent signal proportional to the ATP concentration.

Mechanism of Action: Mitochondrial Dysfunction

This compound and Pyridaben exert their toxicity primarily by inhibiting mitochondrial Complex I (NADH:ubiquinone oxidoreductase). The following diagram illustrates the key signaling pathways and cellular consequences leading to neurotoxicity, based on the experimental findings [1].

G Tebufenpyrad_Pyridaben This compound / Pyridaben Exposure ComplexI Inhibition of Mitochondrial Complex I Tebufenpyrad_Pyridaben->ComplexI Respiration Suppression of Mitochondrial Respiration ComplexI->Respiration ROS Generation of Reactive Oxygen Species (ROS) ComplexI->ROS Morphology Altered Mitochondrial Morphology ComplexI->Morphology ATP Loss of ATP Production Respiration->ATP OxidativeDamage Oxidative Damage ROS->OxidativeDamage NeuronalCellDeath Neuronal Cell Death Morphology->NeuronalCellDeath contributes to BioenergeticFailure Bioenergetic Failure ATP->BioenergeticFailure OxidativeDamage->NeuronalCellDeath BioenergeticFailure->NeuronalCellDeath

This mechanism is notably similar to that of the known neurotoxicant rotenone, which is also a potent Complex I inhibitor and has been linked to Parkinson's pathology in animal models and epidemiological studies [1].

Interpretation and Further Research

  • Key Finding: The available data indicates that This compound and Pyridaban exhibit remarkably similar neurotoxic profiles, both in potency and mechanism, primarily through the rapid induction of mitochondrial dysfunction and oxidative stress in neuronal cells [1].
  • Research Gap: The current search results lack specific mammalian toxicity data for other compounds in the same class, such as other pyrazolecarboxamides or complex I inhibitors from different chemical families.
  • Suggested Next Steps: To build a more comprehensive comparison guide, you may need to consult specialized toxicology databases or primary literature for compounds like Fenpyroximate or Fenazaquin. Focusing your search on their specific IRAC MoA group (21A) may yield more relevant and structured data for your analysis.

References

Tebufenpyrad residue decline rate comparison other pesticides

Author: Smolecule Technical Support Team. Date: February 2026

Tebufenpyrad Residue Decline Data

The table below summarizes quantitative data on the residue decline of this compound and one other pesticide from a controlled study. The half-life (the time required for the pesticide concentration to reduce by half) is a standard measure for comparing residue decline rates.

Pesticide Crop Half-Life (Days) Application Rate Key Study Findings
This compound [1] Angelica leaves 3.0 - 4.2 10% EC, diluted 2000X Residue dissipation follows first-order kinetics; half-life varied across three different field sites.
Penthiopyrad [1] Angelica leaves 2.6 - 4.0 20% EC, diluted 2000X Compared with this compound in the same study; showed a slightly shorter half-life in integrated results.

The data shows that under the same experimental conditions, the decline rates of this compound and Penthiopyrad were very similar, with Penthiopyrad degrading slightly faster on average [1].

Detailed Experimental Protocol

For the data presented above, here is the detailed methodology from the source study [1].

  • Field Trial Design: The study was conducted in three different geographic locations in the Republic of Korea (Sancheong-gun, Jeonju-si, Jecheon-si) to account for climatic variations. At each site, angelica leaves (Angelica acutiloba Kitagawa) were cultivated with a planting density of 30 × 30 cm. Treatment areas were a minimum of 10 m² with buffer zones of at least 1 meter between replicates [1].

  • Pesticide Application: Commercial products of This compound 10% EC and Penthiopyrad 20% EC were used. Both were diluted 2000 times (e.g., 10 mL of product in 20 L of total solution) and applied to the treatment groups. The design included three replicates for the treatment groups and one replicate for the control group for each pesticide [1].

  • Sample Analysis:

    • Extraction and Clean-up: Residues in the angelica leaves were extracted using the QuEChERS method. Specifically, a sample was extracted with acetonitrile using a pouch containing magnesium sulfate (MgSO4), sodium chloride (NaCl), sodium citrate, and sodium hydrogen citrate sesquihydrate. The extract was then cleaned up using a dispersive SPE (d-SPE) sorbent containing PSA and MgSO4 [1].
    • Instrumentation and Quantification: Analysis was performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The method was validated, showing good linearity with a correlation coefficient ≥ 0.999. The Limit of Quantification (LOQ) was 0.01 mg/kg, and recovery tests demonstrated high accuracy (94.5–111.1%) [1].
    • Kinetic Modeling: The residue data was modeled using first-order kinetics. The dissipation constant (k) was determined from the regression equation of the dissipation curve. The biological half-life was then calculated using the formula: Half-life (days) = ln(2) / k [1].

Relationship of Factors Affecting Residue Decline

The decline rate of a pesticide is not an intrinsic property but is influenced by a complex interplay of factors. The following diagram outlines the key elements that determine the residue decline rate, based on the experimental protocols and general principles found in the search results [2] [1].

Pesticide_Residue_Decline Pesticide Residue Decline Rate Pesticide_Properties Pesticide Properties Pesticide_Residue_Decline->Pesticide_Properties Environmental_Factors Environmental Factors Pesticide_Residue_Decline->Environmental_Factors Crop_Matrix Crop & Matrix Effects Pesticide_Residue_Decline->Crop_Matrix Application_Practice Application Practice Pesticide_Residue_Decline->Application_Practice Properties1 • Chemical structure • Solubility & log P • Photolysis rate Properties2 • Hydrolysis rate • Vapor pressure Environment1 • Sunlight (UV radiation) • Temperature Environment2 • Rainfall & humidity • Soil type & microbes Crop1 • Surface waxes & oils • Fruit skin morphology Crop2 • Growth dilution effect Application1 • Application dose/rate • Formulation type (EC, WP, etc.) Application2 • Number of applications • Application technology

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Off-white solid; [Merck Index]

Color/Form

Off-white solid

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

333.1607901 Da

Monoisotopic Mass

333.1607901 Da

Heavy Atom Count

23

Density

1.0214 g/cu cm
Density = 0.5 g/mL at 24.1 °C /Technical product/; 8.71 lbs/gal /End-use product/

LogP

4.61 (LogP)
log Kow = 4.93 at 25 °C

Odor

Slight aromatic odor
Weak halide /Technical product/

Decomposition

When heated to decomposition it emits toxic vapors of /hydrogen chloride and nitrogen oxides/.

Appearance

Solid powder

Melting Point

64-66 °C; 61-62 °C /Technical/

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IRU3P7ZB3F

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H373: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

...Tebufenpyrad is a powerful and specific inhibitor of /mitochondrial/ complex I

Vapor Pressure

<7.3X10-8 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

119168-77-3

Absorption Distribution and Excretion

The metabolism study in the rat showed that >80% of tebufenpyrad was absorbed from the digestive system within 24 hours. The compound appeared to undergo rapid and extensive first-pass metabolism to primarily hydroxylated or carboxylated products with little of the parent compound appearing in the urine or feces. It was excreted primarily in the feces which accounted for >/=60% of the elimination; however, a significant portion was found in the urine (16-24%). More than 70% of the test material or its metabolites were eliminated within 72 hours of treatment and >90% was eliminated by 7 days. No accumulation of the parent compound or its metabolites was noted.
...Fish were exposed to 14C-tebufenpyrad treated water (1.2 ug/L) for 28 days, followed by 14 days period for deputation. Bioconcentration factors (BCFs) of 14C reached a steady-state plateau within 7 days of exposure and its maximum BCF was 864. HPLC analysis showed that <4% of the 14C in whole fish was tebufenpyrad to give the maximum BCF of 29. Gall bladder bile contained the highest concentration of 14C, followed by gastrointestinal tract with the contents and liepatopancreas. Tebufenpyrad was not detected in the bile.

Metabolism Metabolites

Hydroxylations of the ethyl and tert-butyl groups were the predominant reactions both in vitro, using S9 rat liver fraction, and in vivo. Subsequent oxidation of these initial alcohols to carboxylic acids and conjugation of the alcohols with sulfate occurred in vivo.Little cleavage of the amide bond was observed.
The metabolism study in the rat showed that >80% of tebufenpyrad was absorbed from the digestive system within 24 hours. The compound appeared to undergo rapid and extensive first-pass metabolism to primarily hydroxylated or carboxylated products with little of the parent compound appearing in the urine or feces. It was excreted primarily in the feces which accounted for >/=60% of the elimination; however, a significant portion was found in the urine (16-24%). More than 70% of the test material or its metabolites were eliminated within 72 hours of treatment and >90% was eliminated by 7 days. No accumulation of the parent compound or its metabolites was noted.
A slight sex-specific difference in the metabolic disposition of the test material was found with male rats excreting more of the carboxylic acid metabolite on a relative basis while females tended to excrete more of the sulfate conjugate.
Metabolite is N-[4-(1-hydroxymethyl-1-methylethyl)benzyl]-4-chloro-3-(1-hydroxyethyl)-1-methylpyrazole-5- carboxamide.
Metabolites of unlabeled and pyrazole-3-14C-labeled tebufenpyrad, N-(4-tert-butylbenzyl)-4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide, formed in the in vitro system using 9000 x g supernatant of rat liver homogenate and in vivo system of rats were identified. In the in vitro system, the major metabolites were N-(4-tert-butylbenzyl)-4-chloro-3-(1-hydroxyethyl)-1-methylpyrazole-5-carboxamide ... and N-(4-(1-carboxy-1-methylethyl)benzyl)-4-chloro-3-ethyl-1-methylpyrazole-5-carboxamide ... In the in vivo system, the major metabolite was N(4-(1-carboxy-1-methylethyl)benzyl)-4-chloro- 3 -(1-hydroxyethyl)- 1-methylpyrazole- 5 -carboxamide, which was mainly excreted in urine.

Wikipedia

Tebufenpyrad

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)
Acaricides

Methods of Manufacturing

Tebufenpyrad is produced by the treatment of 4-chloro-1-methyl-3-ethyl-pyrazole-5-carboxylic acid with thionyl chloride under reflux, followed by reaction of the resulting acid chloride with 4-tert-butylbenzylamine.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies tebufenpyrad (technical grade) as Class II: moderately hazardous; Main Use: miticide.

Analytic Laboratory Methods

The active substance in technical grade material is determined by gas chromatography with flame ionization detector. Residues in plants, soil and water are determined by liquid chromatography-mass spectrometry or gas chromatography-mass spectrometry.

Storage Conditions

Store in cool, dark place.
Do not contaminate water, food or feed by storage or disposal. Do not store in direct sunlight or heat. Keep away from heat, open flame, or sparks. ... Keep out of reach of children and animals. Use with adequate ventilation. Store in original container in a cool. dry place. Replace lid and keep tightly closed after opening. /AC 801,757 3EC Miticide-Insecticide/

Dates

Last modified: 08-15-2023
1: Kapsi M, Tsoutsi C, Paschalidou A, Albanis T. Environmental monitoring and risk assessment of pesticide residues in surface waters of the Louros River (N.W. Greece). Sci Total Environ. 2019 Feb 10;650(Pt 2):2188-2198. doi: 10.1016/j.scitotenv.2018.09.185. Epub 2018 Sep 15. PubMed PMID: 30292989.
2: Tankiewicz M, Biziuk M. Fast, sensitive and reliable multi-residue method for routine determination of 34 pesticides from various chemical groups in water samples by using dispersive liquid-liquid microextraction coupled with gas chromatography-mass spectrometry. Anal Bioanal Chem. 2018 Feb;410(5):1533-1550. doi: 10.1007/s00216-017-0798-4. Epub 2017 Dec 18. PubMed PMID: 29256082.
3: Chen T, Tan J, Wan Z, Zou Y, Afewerky HK, Zhang Z, Zhang T. Effects of Commonly Used Pesticides in China on the Mitochondria and Ubiquitin-Proteasome System in Parkinson's Disease. Int J Mol Sci. 2017 Nov 23;18(12). pii: E2507. doi: 10.3390/ijms18122507. PubMed PMID: 29168786; PubMed Central PMCID: PMC5751110.
4: Sarkar S, Malovic E, Harishchandra DS, Ghaisas S, Panicker N, Charli A, Palanisamy BN, Rokad D, Jin H, Anantharam V, Kanthasamy A, Kanthasamy AG. Mitochondrial impairment in microglia amplifies NLRP3 inflammasome proinflammatory signaling in cell culture and animal models of Parkinson's disease. NPJ Parkinsons Dis. 2017 Oct 17;3:30. doi: 10.1038/s41531-017-0032-2. eCollection 2017. PubMed PMID: 29057315; PubMed Central PMCID: PMC5645400.
5: Bajda S, Dermauw W, Panteleri R, Sugimoto N, Douris V, Tirry L, Osakabe M, Vontas J, Van Leeuwen T. A mutation in the PSST homologue of complex I (NADH:ubiquinone oxidoreductase) from Tetranychus urticae is associated with resistance to METI acaricides. Insect Biochem Mol Biol. 2017 Jan;80:79-90. doi: 10.1016/j.ibmb.2016.11.010. Epub 2016 Dec 2. PubMed PMID: 27919778.

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